molecular formula C12H22N2O4 B182462 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate CAS No. 183742-29-2

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Cat. No.: B182462
CAS No.: 183742-29-2
M. Wt: 258.31 g/mol
InChI Key: IQKOVLZJPVVLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)9-8-14(7-6-13-9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKOVLZJPVVLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464811
Record name 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183742-29-2
Record name 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-ethyl piperazine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, a key building block in the development of novel therapeutics. This document details the necessary chemical transformations, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The proposed pathway commences with the synthesis of the key intermediate, ethyl piperazine-2-carboxylate, which is subsequently protected at the N1 position with a tert-butoxycarbonyl (Boc) group to yield the target compound. This strategy offers a reliable and scalable method for the preparation of this valuable piperazine derivative.

An alternative approach, which has been reported for the corresponding methyl ester, involves the esterification and subsequent hydrogenation of pyrazine-2-carboxylic acid, followed by N-Boc protection[1]. While this guide focuses on the more direct route from a piperazine precursor, the principles of the final Boc-protection step are analogous.

Experimental Protocols

Step 1: Synthesis of Ethyl Piperazine-2-carboxylate

The initial step involves the synthesis of ethyl piperazine-2-carboxylate. This intermediate can be prepared and isolated as the dihydrochloride salt, which is then neutralized to yield the free amine for the subsequent reaction.

Materials and Reagents:

  • 2-(S)-Piperazine-carboxylic acid dihydrochloride

  • Triethylamine

  • Methanol

  • Di-tert-butyl dicarbonate (for an alternative route to a related compound)[2]

  • Sodium Hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Neutralization of Ethyl Piperazine-2-carboxylate Dihydrochloride: To a solution of ethyl piperazine-2-carboxylate dihydrochloride in water, a solution of sodium hydroxide is added dropwise at 0 °C until the pH of the solution reaches 10-11.

  • Extraction: The aqueous solution is then extracted multiple times with dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield ethyl piperazine-2-carboxylate as an oil. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step is the selective N-Boc protection of the synthesized ethyl piperazine-2-carboxylate.

Materials and Reagents:

  • Ethyl piperazine-2-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (or another suitable base like DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl piperazine-2-carboxylate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Addition of Boc Anhydride: To this solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of water or saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes typical yields for the synthesis of related N-Boc piperazine derivatives, which can serve as a benchmark for the described pathway.

StepProductStarting MaterialTypical Yield (%)Reference
N-Boc Protection1-Boc-piperazinePiperazine~80-98[General procedures for N-Boc protection often report high yields.]
Synthesis of a similar methyl ester1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylatePyrazine-2-carboxylic acidNot specified[1]
N-Alkylation of mono-Boc-piperazine (for comparison of a related reaction)N-alkylated Boc-piperazineN-Boc-piperazine & Alkyl halideVariable[Yields are highly dependent on the specific alkyl halide and conditions.]

Mandatory Visualizations

Diagram 1: Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Preparation of Intermediate cluster_step2 Step 2: N-Boc Protection Ethyl_Piperazine_2_carboxylate_dihydrochloride Ethyl Piperazine-2-carboxylate dihydrochloride Neutralization Neutralization (NaOH, H₂O) Ethyl_Piperazine_2_carboxylate_dihydrochloride->Neutralization Ethyl_Piperazine_2_carboxylate Ethyl Piperazine-2-carboxylate Neutralization->Ethyl_Piperazine_2_carboxylate Reaction N-Boc Protection (Et₃N, DCM) Ethyl_Piperazine_2_carboxylate->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Reaction Final_Product 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate Reaction->Final_Product

Caption: Synthetic route to this compound.

Diagram 2: Experimental Workflow for N-Boc Protection

Experimental_Workflow Start Start: Dissolve Reactants Add_Boc Add (Boc)₂O solution dropwise at 0 °C Start->Add_Boc Stir Stir at room temperature (12-24h) Add_Boc->Stir Monitor Monitor reaction (TLC/LC-MS) Stir->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layers (Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Final Product Purify->End

Caption: General workflow for the N-Boc protection step.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate. Due to a scarcity of publicly available experimental data for this specific compound, this guide presents a combination of predicted values, data from structurally similar analogs, and detailed experimental protocols for the determination of key physicochemical parameters. This information is intended to support research and development activities, including drug design, formulation, and screening.

Core Physicochemical Data

The following tables summarize the available identifying and physicochemical information for this compound and its close structural analogs.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 183742-29-2
Molecular Formula C13H24N2O4
SMILES O=C(N1CC(C(OCC)=O)NCC1)OC(C)(C)C

Table 2: Predicted and Analog Physicochemical Properties

PropertyThis compound (Predicted)1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (Computed)[1]1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate (Computed)[2]
Molecular Weight ( g/mol ) 272.34244.29257.33
logP Not Available0.41.8
Topological Polar Surface Area (Ų) Not Available67.955.8
Hydrogen Bond Donors Not AvailableNot AvailableNot Available
Hydrogen Bond Acceptors Not AvailableNot AvailableNot Available
Rotatable Bond Count Not AvailableNot AvailableNot Available
Boiling Point (°C) No data availableNot AvailableNot Available
pKa Not AvailableNot AvailableNot Available

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental characterization of this compound, detailed standard operating procedures for key physicochemical assays are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure substance.

Solubility Determination

Aqueous solubility is a crucial parameter for drug absorption and distribution.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

pKa (Acid Dissociation Constant) Determination

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-co-solvent mixture.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.

Biological Context and Signaling Pathways

Recent research has highlighted the potential for complex derivatives of tert-butyl-piperazine-carboxylate to interact with key biological pathways implicated in disease. Specifically, a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate, designated TTP-5, has been shown to suppress breast cancer growth by targeting the estrogen receptor (ERα) signaling pathway and the Wnt/β-catenin pathway.[3][4][5]

Estrogen Receptor Alpha (ERα) Signaling Pathway Inhibition

In estrogen receptor-positive breast cancers, the binding of estrogen to ERα triggers a signaling cascade that promotes tumor cell proliferation. The TTP-5 compound has been shown to bind to ERα, thereby blocking this signaling pathway.[4][5]

ER_alpha_pathway cluster_caption ERα Signaling Inhibition Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Binds Proliferation Cell Proliferation ER_alpha->Proliferation Promotes TTP_5 Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate (TTP-5) TTP_5->Block Block->ER_alpha

Caption: Inhibition of ERα signaling pathway by a tert-butyl-piperazine-carboxylate derivative.

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is crucial for cell fate, proliferation, and migration. Its dysregulation is a hallmark of many cancers. The TTP-5 compound has been observed to hinder the motility of certain breast cancer cells by modulating proteins associated with this pathway.[4][5]

Wnt_beta_catenin_pathway cluster_caption Wnt/β-catenin Signaling Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Beta_catenin β-catenin Frizzled->Beta_catenin Stabilizes Cell_Motility Cell Motility Beta_catenin->Cell_Motility Promotes TTP_5 Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate (TTP-5) TTP_5->Block Block->Beta_catenin

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

References

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public data on this specific molecule, this guide also includes information on the closely related methyl analog, 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate, to provide a more complete contextual understanding.

Core Compound Identification

Chemical Name: this compound

CAS Number: 183742-29-2

Molecular Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not widely available in public literature. The following table summarizes key computed properties and includes experimental data for the closely related methyl analog for comparison.

PropertyThis compound1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (CAS: 129799-08-2)[1]
Molecular Formula C₁₂H₂₂N₂O₄C₁₁H₂₀N₂O₄
Molecular Weight 258.31 g/mol 244.29 g/mol
Appearance Not specifiedColorless oil[2]
Boiling Point No data availableNo data available
Melting Point No data availableNo data available
SMILES CCOC(=O)C1CNCC(N1)C(=O)OC(C)(C)CCC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC[1]
Purity Not specified98.5% (as colorless oil)[2]
Yield 56% (from ethyl 2-oxoacetate)[3]29% (from pyrazine-2-carboxylic acid)[2]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a general procedure has been reported for its formation.[3] A detailed, analogous synthesis is available for the corresponding methyl ester, which can be adapted by substituting methanol with ethanol.[2]

Analogous Synthesis of 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate [2]

This synthesis involves a three-step process starting from pyrazine-2-carboxylic acid.

  • Esterification: Pyrazine-2-carboxylic acid is reacted with methanol in the presence of thionyl chloride to yield methyl pyrazine-2-carboxylate.

  • Hydrogenation Reduction: The resulting ester is hydrogenated to reduce the pyrazine ring to a piperazine ring, yielding methyl piperazine-2-carboxylate.

  • Boc Protection: The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to afford the final product, 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate.

Detailed Protocol (Adapted from Feng et al., 2018): [2]

  • Step 1: Methyl pyrazine-2-carboxylate: Thionyl chloride (SOCl₂) is added dropwise to a stirred mixture of pyrazine-2-carboxylic acid in methanol at 0-10°C. The mixture is stirred overnight at room temperature and then concentrated. The residue is neutralized with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

  • Step 2: Methyl piperazine-2-carboxylate: The methyl pyrazine-2-carboxylate is dissolved in methanol and hydrogenated over a palladium on carbon catalyst under a hydrogen atmosphere.

  • Step 3: 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate: The resulting methyl piperazine-2-carboxylate is reacted with di-tert-butyl dicarbonate in a suitable solvent to yield the final product. The product is then purified by column chromatography.

Role in Drug Development and Medicinal Chemistry

The piperazine ring is a significant scaffold in medicinal chemistry due to its unique properties.[4] The two nitrogen atoms in the six-membered ring provide a large polar surface area and opportunities for hydrogen bonding, which can improve water solubility, oral bioavailability, and target affinity.[4]

Piperazine derivatives are integral components of numerous drugs with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[4] The introduction of substituents, such as the tert-butyl and ethyl carboxylate groups in the title compound, allows for the fine-tuning of the molecule's physicochemical and pharmacokinetic properties. These modifications can influence how the molecule interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical and Experimental Workflows

Given the role of this compound as a chemical intermediate, the following diagram illustrates a generalized synthetic workflow.

G start Pyrazine-2-carboxylic Acid (Starting Material) step1 Esterification (e.g., Ethanol, SOCl₂) start->step1 Step 1 intermediate1 Ethyl pyrazine-2-carboxylate step1->intermediate1 step2 Hydrogenation (e.g., H₂, Pd/C) intermediate1->step2 Step 2 intermediate2 Ethyl piperazine-2-carboxylate step2->intermediate2 step3 Boc Protection (Di-tert-butyl dicarbonate) intermediate2->step3 Step 3 product 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate (Final Product) step3->product

Caption: Generalized synthetic workflow for this compound.

References

A Technical Guide to the Spectroscopic Profile of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, a key building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of data extrapolated from its close structural analog, 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate, and predicted values. This approach allows for a robust characterization profile essential for reaction monitoring, quality control, and structural confirmation in a drug discovery and development context.

Chemical Structure

The structural representation of this compound is crucial for interpreting its spectroscopic data.

Caption: Chemical Structure of the Molecule.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The data presented here is predicted based on the known spectrum of the methyl analog and standard chemical shift correlations.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.20q2H-O-CH₂ -CH₃
~4.0-3.8m2HPiperazine ring protons
~3.5-3.0m4HPiperazine ring protons
~2.9-2.7m1HPiperazine ring proton
1.46s9H-C(CH₃)₃
~1.25t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~171C =O (ester)
~154C =O (carbamate)
~80-C (CH₃)₃
~61-O-CH₂ -CH₃
~50-40Piperazine ring carbons
28.4-C(CH₃ )₃
~14.2-O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted to be consistent with the presence of ester and carbamate functionalities.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2975StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1695StrongC=O stretch (carbamate)
~1250StrongC-O stretch (ester/carbamate)
~1160StrongC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data for the analogous methyl ester shows a protonated molecule at m/z 245.1.[1] For the ethyl ester, the expected molecular ion and key fragments are outlined below.

Table 4: Predicted Mass Spectrometry Data

m/zIon
259.16[M+H]⁺
203.10[M+H - C₄H₈]⁺
187.10[M+H - C₂H₅OCO]⁺
157.11[M+H - Boc]⁺
57.07[C₄H₉]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography. The data would be acquired in positive ion mode.

Visualizations

Analytical Workflow

The general workflow for the spectroscopic analysis of this compound is depicted below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General analytical workflow.

Mass Spectrometry Fragmentation

A plausible fragmentation pathway for this compound in ESI-MS is illustrated below.

G M [M+H]⁺ m/z = 259.16 F1 [M+H - C₄H₈]⁺ m/z = 203.10 M->F1 - isobutylene F2 [M+H - Boc]⁺ m/z = 157.11 M->F2 - Boc group F3 [C₄H₉]⁺ m/z = 57.07 F2->F3 further fragmentation

Caption: Predicted MS fragmentation pathway.

References

Technical Guide: Solubility Profile of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the solubility characteristics of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate. Due to the limited availability of specific quantitative data in public literature, this guide outlines a predictive solubility profile based on the compound's structure, alongside a detailed experimental protocol for its empirical determination. This information is critical for applications in medicinal chemistry, process development, and formulation science.

Introduction

This compound is a difunctionalized piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry. The solubility of such compounds is a critical physicochemical property that influences their bioavailability, formulation, and route of administration. This guide provides a framework for understanding and determining the solubility of this specific molecule in a range of common laboratory solvents.

Predicted Solubility Profile

Based on the chemical structure, which includes a bulky, non-polar tert-butyl group and an ethyl ester, this compound is expected to be a relatively non-polar molecule. The presence of two carbonyl groups and two nitrogen atoms within the piperazine ring allows for some polar interactions and potential hydrogen bond acceptance. However, the absence of acidic protons for hydrogen bond donation and the presence of the non-polar protecting groups will likely limit its solubility in highly polar, protic solvents like water.

The expected solubility in various common solvents is summarized in the table below. This table is predictive and should be confirmed by experimental data.

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic WaterLowLack of hydrogen bond donating groups and presence of non-polar moieties.
MethanolModerate to HighCapable of hydrogen bonding and has a lower polarity than water.
EthanolModerate to HighSimilar to methanol, good balance of polarity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHigh polarity and ability to solvate a wide range of compounds.
Dimethylformamide (DMF)HighSimilar to DMSO, a common solvent for organic molecules.
AcetonitrileModerateLess polar than DMSO and DMF, but should still be a suitable solvent.
AcetoneModerate to HighGood solvent for many organic esters.
Non-Polar Dichloromethane (DCM)HighEffective at dissolving non-polar and moderately polar organic compounds.
ChloroformHighSimilar to dichloromethane.
TolueneModerate to HighAromatic, non-polar solvent suitable for molecules with non-polar character.
HexanesLow to ModerateVery non-polar, may be less effective unless the compound is highly non-polar.
Diethyl EtherModerate to HighA common, relatively non-polar solvent for organic synthesis and extraction.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound using the shake-flask method, which is a standard technique for assessing equilibrium solubility.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

    • Inject the filtered supernatant samples into the HPLC and determine the concentration of the dissolved compound by comparing the peak areas to the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of the compound determined in the saturated supernatant. This is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate via Shaking (24-48h) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter_supernatant Filter Supernatant settle->filter_supernatant hplc Analyze via HPLC filter_supernatant->hplc calculate Calculate Solubility (e.g., mg/mL) hplc->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, its molecular structure suggests a profile of higher solubility in moderately polar to non-polar organic solvents and lower solubility in highly polar, protic solvents such as water. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is essential for the effective use of this compound in research and development.

A Technical Guide to Commercial Sourcing of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sourcing landscape for the chemical intermediate 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate (CAS No. 183742-29-2). This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. This document offers a consolidated view of key suppliers, available product specifications, and a logical workflow for procurement, designed to aid researchers in making informed purchasing decisions.

Compound Identification and Properties

Clarity in compound identification is critical. The market contains several similarly named piperidine and piperazine derivatives. The focus of this guide is exclusively on the diester with the following specifications:

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 183742-29-2[1][2][3]
Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol [1][2]
Synonyms Ethyl 1-Boc-piperazine-3-carboxylate, 1-tert-Butoxycarbonylpiperazine-3-carboxylic acid ethyl ester[1]

Commercial Supplier Overview

The following table summarizes prominent commercial suppliers of this compound. Data has been aggregated from publicly available product listings and catalogs. Researchers are advised to verify current specifications and availability directly with the suppliers.

SupplierProduct Name/CodePurity SpecificationAvailable Quantities
Thermo Scientific Chemicals Ethyl 1-Boc-piperazine-3-carboxylate (H63146)97%1g, 5g
BLDpharm This compound≥ 95% (Typical)Inquire for details
Biosynth This compound (IHA74229)≥ 95% (Typical)Inquire for details
SUZHOU ARTK MEDCHEM CO.,LTD. 1-O-tert-butyl 3-O-ethyl piperazine-1,3-dicarboxylateInquire for detailsInquire for details
Bepharm Ltd. 1-O-tert-butyl 3-O-ethyl piperazine-1,3-dicarboxylate (B225332)Inquire for detailsInquire for details
SEED CHEM This compoundInquire for details250mg, 1g
Laibo Chem This compound95%100mg, 1g

Experimental Protocols: Quality Control and Analysis

While application-specific experimental protocols for a synthetic building block are proprietary to the end-user's research, suppliers provide crucial quality control data through a Certificate of Analysis (CoA). Researchers should always request a lot-specific CoA before purchase. The analytical methods outlined in the CoA serve as a baseline experimental record of the material's purity and identity.

Reputable suppliers like BLDpharm and Biosynth employ a range of analytical techniques to ensure product quality.[4][5] A typical CoA for this compound would include data from the following methodologies:

  • Identity Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms. The resulting spectra are compared against a reference standard.

    • Mass Spectrometry (MS or LC-MS): Determines the molecular weight of the compound and provides fragmentation patterns that help confirm its identity.[4]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the compound by separating it from any impurities. The purity is typically reported as a percentage based on the area of the product peak relative to the total peak area.[4]

  • Physical Properties:

    • Appearance: A visual description of the material (e.g., white solid, colorless oil).

The following workflow illustrates the standard process for sourcing and validating a chemical intermediate like this compound.

G cluster_eval Phase 3: Evaluation & Selection A Define Research Need (Structure, Stereochemistry) B Identify Correct CAS Number (183742-29-2) A->B C Search Supplier Databases (e.g., Echemi, Molbase) D Identify Potential Suppliers (e.g., Thermo, BLDpharm) C->D E Request Quotes & Lead Times G Compare Purity, Quantity, & Price E->G F Request Lot-Specific CoA F->G H Select Supplier G->H I Place Purchase Order J Receive & Log Material I->J K In-House QC Verification (Optional but Recommended) J->K L Release for Research Use K->L

Caption: Logical workflow for sourcing chemical intermediates.

This guide provides a foundational framework for sourcing this compound. Due to the dynamic nature of the chemical supply market, direct engagement with suppliers for the most current data is a necessary and critical step in the procurement process.

References

The Biological Frontier of Piperazine Dicarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, imparts favorable physicochemical properties such as high bioavailability and the ability to modulate diverse biological targets.[1] This technical guide delves into a specific and highly promising class of these compounds: piperazine dicarboxylate derivatives. We will explore their significant biological activities, provide quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying molecular pathways.

Key Biological Activities and Quantitative Data

Piperazine dicarboxylate derivatives, particularly in the form of cyclic diketopiperazines (DKPs), have demonstrated a remarkable breadth of biological activities. These compounds are actively being investigated for their potential as anticonvulsant, anticancer, and neuroprotective agents.

Anticonvulsant Activity

Certain dicarboxylic piperazine derivatives have been identified as potent anticonvulsants.[2] Their mechanism is often linked to the blockade of excitatory neurotransmission at glutamate receptors.[2] Studies involving novel pyrrole[1,2-a]pyrazine-2,6-dione derivatives have shown significant seizure protection in various in-vivo models.[1]

Table 1: Anticonvulsant Activity of Piperazine-2,6-dione Derivatives

Compound ClassTest ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
Pyrrole[1,2-a]pyrazine DerivativesMaximal Electroshock (MES)25 - 50> 300> 6.0 - 12.0[1]
Pyrrole[1,2-a]pyrazine DerivativesSubcutaneous Metrazol (scMET)40 - 80> 300> 3.75 - 7.5[1]
Pyrrole[1,2-a]pyrazine Derivatives6 Hz Psychomotor Seizure15 - 30> 300> 10.0 - 20.0[1]

ED₅₀ (Median Effective Dose) is the dose that produces a quantum effect (all or none) in 50% of the population that takes it. Lower values indicate higher potency. Neurotoxicity is often assessed using the rotorod test.

Anticancer Activity

The anticancer potential of piperazine dicarboxylate derivatives, specifically 2,5-diketopiperazines (2,5-DKPs), is a major area of research. These compounds exhibit broad-spectrum cytotoxic activity against numerous cancer cell lines.[3] Studies have shown that specific derivatives can induce apoptosis and cause cell cycle arrest, highlighting their therapeutic promise.[2][4]

One study synthesized a series of 3,6-diunsaturated 2,5-DKP derivatives and found several compounds with potent activity. Compound 11 from this series, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, was particularly effective against both lung (A549) and cervical (HeLa) cancer cells.[2] Another derivative, compound 4m from a separate study, also showed strong, broad-spectrum activity, especially against leukemia cell lines U937 and K562.[3] Furthermore, the natural product deoxymicelianamide, an oxyprenylated diketopiperazine, displayed high activity across six different human cancer cell lines.[5]

Table 2: Anticancer Activity of Piperazine-2,5-dione (DKP) Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 11 (naphthalen-1-ylmethylene DKP)A549 (Lung)1.2[2][4]
HeLa (Cervical)0.7[2][4]
Compound 4m (allyl-protected DKP)U937 (Leukemia)0.5[3]
K562 (Leukemia)0.9[3]
A549 (Lung)2.3[3]
HeLa (Cervical)1.6[3]
DeoxymicelianamideVarious (6 lines)2 - 23[5]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Neuroprotective Effects

Piperazine derivatives are being explored as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[6] 2,5-Diketopiperazines, in particular, are noted for their remarkable neuroprotective and nootropic activities.[7] Their stable structure allows them to cross the blood-brain barrier, making them ideal candidates for central nervous system drugs.[7]

The neuroprotective mechanism is linked to the potentiation of the transient receptor potential canonical 6 (TRPC6) channel, which regulates dendritic spine stability and memory formation.[6] Activation of this pathway leads to an increase in neuronal store-operated calcium entry, protecting synaptic spines from amyloid-induced toxicity.[6] Some derivatives have shown neuroprotective effects in the nanomolar concentration range.[6]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of piperazine dicarboxylate derivatives stem from their ability to modulate specific cellular signaling pathways.

Neuroprotection via TRPC6 Pathway Modulation

In the context of Alzheimer's disease, piperazine derivatives can act as agonists for the TRPC6 channel. This activation helps to counteract amyloid synaptotoxicity by stabilizing dendritic spines, which are crucial for memory and learning.

TRPC6_Pathway Neuroprotective Action of Piperazine Derivatives Piperazine Piperazine Derivative TRPC6 TRPC6 Channel Piperazine->TRPC6  activates Ca_Influx Neuronal Store-Operated Calcium (Ca²⁺) Entry TRPC6->Ca_Influx  potentiates Spine_Stability Dendritic Spine Stability Ca_Influx->Spine_Stability  promotes Neuroprotection Neuroprotection & Memory Formation Spine_Stability->Neuroprotection  leads to Amyloid Amyloid Toxicity Amyloid->Spine_Stability  destabilizes

Caption: TRPC6 signaling pathway activated by piperazine derivatives.

Anticancer Mechanism: Cell Cycle Arrest

Certain anticancer piperazine-2,5-dione derivatives exert their effect by disrupting the normal progression of the cell cycle. Compound 11 , for example, was found to induce apoptosis and block cell cycle progression in the G2/M phase in both A549 and HeLa cancer cells, preventing them from dividing and proliferating.[2][4]

Cell_Cycle_Arrest Anticancer Mechanism via Cell Cycle Arrest G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Cell Division Apoptosis Apoptosis (Cell Death) DKP Piperazine-2,5-dione (e.g., Compound 11) DKP->G2 blocks DKP->Apoptosis induces

Caption: G2/M cell cycle arrest induced by piperazine-2,5-diones.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of piperazine dicarboxylate derivatives.

In-Vivo Anticonvulsant Screening

The anticonvulsant properties of synthesized compounds are typically evaluated in rodent models using standardized tests.[1][8]

Protocol 1: Maximal Electroshock (MES) Seizure Test

  • Animal Model: Male mice or rats.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • Seizure Induction: After a predetermined time (e.g., 30-60 minutes), a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is applied via corneal or auricular electrodes.

  • Endpoint: The test endpoint is the abolition of the hind limb tonic extensor component of the seizure. The percentage of animals protected at each dose is recorded.

  • Data Analysis: The ED₅₀ (the dose protecting 50% of animals) is calculated using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scMET) Seizure Test

  • Animal Model: Male mice or rats.

  • Compound Administration: Test compounds and vehicle are administered as in the MES test.

  • Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for mice, is injected subcutaneously.

  • Endpoint: The endpoint is the failure to observe a 5-second episode of clonic spasms within a 30-minute observation period.

  • Data Analysis: The ED₅₀ is calculated to determine the dose that protects 50% of the animals from PTZ-induced seizures.

Anticonvulsant_Workflow Workflow for In-Vivo Anticonvulsant Activity Screening Start Synthesized Piperazine Dicarboxylate Derivatives Admin Administer Compound to Rodent Groups (i.p. or p.o.) Start->Admin Wait Wait for Absorption Period (e.g., 30-60 min) Admin->Wait Split Wait->Split MES Induce Seizure via Maximal Electroshock (MES) Split->MES SCMET Induce Seizure via Subcutaneous PTZ (scMET) Split->SCMET ObserveMES Observe for Hind Limb Tonic Extension MES->ObserveMES ObserveSCMET Observe for Clonic Spasms SCMET->ObserveSCMET Analyze Calculate ED₅₀ and Protective Index (PI) ObserveMES->Analyze ObserveSCMET->Analyze

Caption: General workflow for screening anticonvulsant activity.

In-Vitro Anticancer Cytotoxicity Assay

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine dicarboxylate derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 1 to 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Conclusion

Piperazine dicarboxylate derivatives, especially the cyclic 2,5- and 2,6-diones, represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models for epilepsy, cancer, and neurodegenerative diseases underscores their importance as a privileged scaffold in drug discovery. The quantitative data presented highlight their high potency, often in the low micromolar to nanomolar range. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further explore, synthesize, and optimize these promising molecules for future clinical applications.

References

The Strategic Imperative of the Boc Protecting Group in Modern Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles. However, the symmetric nature of its two secondary amine groups presents a fundamental challenge: achieving selective functionalization. This guide provides a detailed examination of the pivotal role of the tert-Butoxycarbonyl (Boc) protecting group in overcoming this challenge, enabling the precise and efficient synthesis of complex piperazine-based molecules. We will delve into the underlying chemistry, provide detailed experimental protocols, present comparative data, and illustrate key synthetic workflows.

The Challenge of Piperazine and the Rationale for Protection

Piperazine's inherent symmetry means that direct reaction with an electrophile typically leads to a mixture of mono- and di-substituted products, along with unreacted starting material.[1][2] This lack of selectivity results in low yields of the desired mono-functionalized intermediate and necessitates difficult chromatographic separations, hindering the development of efficient synthetic routes.

The use of a protecting group strategy is the most common and effective solution. By temporarily "blocking" one of the piperazine nitrogens, the other is left free for selective reaction.[1] The ideal protecting group must be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions used for subsequent functionalization.

  • Easy to remove selectively under mild conditions that do not compromise the rest of the molecule.

The Boc group has emerged as a dominant choice in this context, fulfilling these criteria exceptionally well.[3][4]

The Boc Group: A Chemist's Tool for Precision

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group prized for its robustness and predictable reactivity. Its widespread adoption is due to a unique combination of stability and controlled lability.[4]

Key Advantages:

  • Broad Stability: The Boc group is exceptionally stable under basic, nucleophilic, reductive, and many oxidative conditions, allowing for a wide variety of subsequent chemical transformations on the unprotected nitrogen or other parts of the molecule.[3]

  • Acid Lability: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to release the free amine, carbon dioxide, and isobutylene.[5][6] This cleavage mechanism is mild enough to leave many other sensitive functional groups intact.

  • Orthogonality: The acid-labile nature of the Boc group provides excellent orthogonality with other common amine protecting groups. For instance, it is stable to the basic conditions used to remove the Fmoc group and the catalytic hydrogenolysis conditions used to remove the Cbz group.[3][5] This orthogonality is crucial for complex, multi-step syntheses requiring differential protection of multiple amine sites.[4][7]

  • Ease of Introduction: The protection of amines with di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride, is typically a straightforward and high-yielding reaction.[3]

The following diagram illustrates the fundamental workflow for the selective mono-functionalization of piperazine using the Boc protecting group.

Caption: General workflow for selective mono-functionalization of piperazine.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key steps in a Boc-protection strategy. Note that optimal conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate.

Protocol for Mono-Boc Protection of Piperazine

This procedure details the common method for synthesizing 1-Boc-piperazine using di-tert-butyl dicarbonate. Traditional methods often use a large excess of piperazine to favor mono-protection, but this is impractical for more valuable diamines.[8] Alternative methods that achieve good selectivity with near-equimolar amounts have been developed.[8][9]

  • Materials:

    • Piperazine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Solvent (e.g., Dichloromethane (DCM), Methanol, or a biphasic system with aqueous sodium carbonate)

    • Standard laboratory glassware, magnetic stirrer

  • Procedure (Illustrative):

    • Dissolve piperazine (e.g., 5.0 equivalents) in a suitable solvent such as DCM.[10]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the stirred piperazine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Perform an aqueous work-up: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-Boc-piperazine.

    • Purify the product by flash column chromatography or distillation if necessary.

Protocol for N-Alkylation / N-Arylation of 1-Boc-Piperazine

Once one nitrogen is protected, the free secondary amine of 1-Boc-piperazine is available for a variety of coupling reactions, such as Buchwald-Hartwig amination for N-arylation or reductive amination for N-alkylation.[11][12]

  • Materials (for N-Arylation):

    • 1-Boc-piperazine (1.0 equiv.)

    • Aryl Halide (Ar-X) (1.0-1.2 equiv.)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., RuPhos)

    • Base (e.g., NaOtBu) (1.2-1.5 equiv.)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure (Buchwald-Hartwig N-Arylation):

    • To an oven-dried reaction vial, add the Pd catalyst, ligand, base, and 1-Boc-piperazine.[12]

    • Seal the vial and purge with an inert gas (e.g., Argon) for 5 minutes.[12]

    • Add anhydrous toluene via syringe, followed by the aryl halide.[12]

    • Place the vial in a preheated oil bath (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).[12]

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[12]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[12]

    • Purify the crude product by flash column chromatography.[12]

Protocol for Boc Deprotection

The final step is the removal of the Boc group to reveal the second piperazine nitrogen, which can then be a site for further functionalization or be the final desired product.[13]

  • Materials:

    • N-Functionalized-N'-Boc-piperazine derivative

    • Acidic reagent: Trifluoroacetic acid (TFA) or 4M HCl in dioxane

    • Solvent: Anhydrous Dichloromethane (DCM) or Dioxane/Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution for work-up

  • Procedure (using TFA in DCM):

    • Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M).[6]

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA (e.g., 5-10 equivalents) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[6]

    • Once complete, remove the solvent and excess TFA under reduced pressure.[6]

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.[6]

    • Extract the aqueous layer multiple times with DCM.[6]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[6]

Quantitative Data and Comparative Analysis

The selection of a protecting group is a critical decision based on the specific synthetic route. The Boc group is often compared with other common amine protecting groups like Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The following diagram illustrates the orthogonal nature of these key protecting groups.

G Boc Boc Group (tert-Butoxycarbonyl) Acid Strong Acid (e.g., TFA, HCl) Boc->Acid Cleaved by H2 Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Boc->H2 Stable to Base Base (e.g., Piperidine) Boc->Base Stable to Cbz Cbz Group (Carboxybenzyl) Cbz->Acid Stable to Cbz->H2 Cleaved by Cbz->Base Stable to Fmoc Fmoc Group (Fluorenylmethyloxycarbonyl) Fmoc->Acid Stable to Fmoc->H2 Stable to Fmoc->Base Cleaved by

Caption: Orthogonality of common amine protecting groups.

Table 1: Comparison of Common Amine Protecting Groups for Piperazine
FeatureBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure (CH₃)₃C-O-CO-C₆H₅CH₂-O-CO-C₁₄H₉-CH₂-O-CO-
Cleavage Condition Strong Acid (TFA, HCl)[5]Catalytic Hydrogenolysis (H₂, Pd/C)[5]Base (e.g., Piperidine in DMF)[5]
Stability Stable to base, nucleophiles, hydrogenolysis[4]Stable to acid and base[4]Stable to acid and hydrogenolysis[4]
Key Advantage Excellent orthogonality; robust and reliable.Cleavage conditions are very mild and neutral.Very mild cleavage; useful for acid-sensitive substrates.
Key Disadvantage Requires strong acid for removal, which may not be suitable for all substrates.[10]Incompatible with reducible groups (e.g., alkynes, alkenes, some benzyl ethers).Not stable to some amine nucleophiles.
Table 2: Representative Conditions and Yields for Boc Protection & Deprotection
TransformationReagents & ConditionsTypical YieldReference
Mono-Boc Protection Piperazine, (Boc)₂O, 1 eq. HCl, Iodine (cat.), Methanol70-80%[8]
Mono-Boc Protection Diethanolamine (starting material), 3-step synthesis>93.5%[9][14]
Boc Deprotection N-Boc-Tryptamine derivative, Methanol, 230 °C, 45 min (Flow)73-90%[15]
Boc Deprotection N-Boc-piperazine derivative, 4M HCl in Dioxane, RT, 1-3hGenerally high[6]
Boc Deprotection N-Boc-piperazine derivative, TFA, DCM, 0 °C to RT, 1-4hGenerally high[6]

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly for the strategic functionalization of symmetric scaffolds like piperazine. Its robust nature, combined with its selective removal under acidic conditions, provides chemists with a reliable method to construct complex, mono-functionalized piperazine derivatives with high precision. The orthogonality of the Boc group to other common protecting groups like Cbz and Fmoc further expands its utility, enabling sophisticated, multi-step synthetic campaigns. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher or drug development professional aiming to leverage the full potential of the piperazine core in the creation of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: Incorporation of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate in Peptide Synthesis for the Development of Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the therapeutic potential of peptides with enhanced pharmacokinetic properties such as improved stability against proteolytic degradation. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to introduce conformational constraints and improve solubility in drug candidates.[1] 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate is a versatile building block for introducing a piperazine moiety into a peptide backbone, thereby creating novel peptidomimetics.

This document provides detailed application notes and protocols for the use of this compound as a precursor for a building block in solid-phase peptide synthesis (SPPS). The primary application involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by the coupling of the resulting N-Boc-piperazine-3-carboxylic acid onto a solid-supported peptide chain.

Chemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
Structure A piperazine ring with a tert-butyloxycarbonyl (Boc) group on one nitrogen and an ethyl carboxylate group at the 3-position.

Application: A Building Block for Peptidomimetics

This compound is not directly used in peptide synthesis in its commercially available form. It must first be converted into a building block suitable for amide bond formation. This is achieved through the selective hydrolysis of the ethyl ester at the C-3 position to yield 1-tert-Butyl piperazine-1,3-dicarboxylic acid (N-Boc-piperazine-3-carboxylic acid). This modified building block can then be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The N-Boc protecting group allows for its seamless integration into the widely used Boc/Bzl or orthogonal Fmoc/tBu strategies.

The incorporation of this piperazine-based amino acid analog can:

  • Introduce turns and conformational rigidity into the peptide backbone.

  • Serve as a bioisostere for dipeptide units.

  • Enhance solubility and modify the pharmacokinetic profile of the resulting peptidomimetic.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary activation step before its use in SPPS.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-tert-Butyl piperazine-1,3-dicarboxylic acid as a solid or oil.

Expected Yield: Based on similar hydrolysis reactions of hindered esters, the expected yield for this saponification is typically high.

ReactionExpected Yield
Ethyl Ester Hydrolysis> 90%
Protocol 2: Incorporation of N-Boc-Piperazine-3-Carboxylic Acid into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling the prepared building block onto a resin-bound peptide chain with a free N-terminal amine. This procedure assumes a standard Fmoc-based SPPS workflow.

Materials:

  • Fmoc-deprotected peptide-resin

  • 1-tert-Butyl piperazine-1,3-dicarboxylic acid (prepared in Protocol 1)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminus of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Coupling: a. In a separate vessel, pre-activate the 1-tert-Butyl piperazine-1,3-dicarboxylic acid (3 eq.) with the coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture for 2-4 hours at room temperature. The coupling time may need to be extended due to the steric hindrance of the building block. d. Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary: The coupling efficiency of sterically hindered or non-natural amino acids can vary. Below is a table of expected coupling efficiencies for the piperazine-based building block compared to a standard proteinogenic amino acid.

Amino Acid TypeCoupling ReagentTypical Coupling TimeEstimated Coupling Efficiency
Standard Fmoc-Amino AcidHBTU/DIPEA1-2 hours> 99%
N-Boc-Piperazine-3-Carboxylic AcidHATU/DIPEA2-4 hours90-98%
N-Boc-Piperazine-3-Carboxylic AcidDIC/OxymaPure4-6 hours85-95%

Visualizations

Chemical Workflow for Building Block Preparation

G start 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate hydrolysis Ester Hydrolysis (LiOH or NaOH in THF/H2O) start->hydrolysis product 1-tert-Butyl piperazine-1,3-dicarboxylic acid (N-Boc-Piperazine-3-carboxylic acid) hydrolysis->product

Caption: Preparation of the activated building block for SPPS.

SPPS Workflow for Incorporation

G cluster_0 SPPS Cycle for Piperazine Incorporation resin Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection free_amine H2N-Peptide-Resin deprotection->free_amine coupling Coupling free_amine->coupling activation Activate N-Boc-Piperazine-3-COOH (HBTU/DIPEA in DMF) activation->coupling new_peptide N-Boc-Pip-Peptide-Resin coupling->new_peptide washing Washing (DMF, DCM) new_peptide->washing washing->resin Next Cycle

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the piperazine building block.

Logical Relationship in Peptidomimetic Design

G cluster_peptide Natural Peptide cluster_peptidomimetic Peptidomimetic p1 Amino Acid 1 p2 Amino Acid 2 p1->p2 Peptide Bond p3 Amino Acid 3 p2->p3 Peptide Bond pm2 Piperazine Moiety (from Building Block) p2->pm2 Bioisosteric Replacement pm1 Amino Acid 1 pm1->pm2 Amide Bond pm3 Amino Acid 3 pm2->pm3 Amide Bond

Caption: Comparison of a natural peptide and a peptidomimetic containing a piperazine unit.

References

Application Notes and Protocols: 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] The introduction of a piperazine ring can increase basicity and water solubility, and its two nitrogen atoms provide opportunities for forming multiple hydrogen bonds or ionic interactions with biological targets.[1] This often leads to improved oral bioavailability and better ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2] 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate is a key building block that offers a strategically protected piperazine core, allowing for sequential and site-selective modifications essential in the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) group at the 1-position and the ethyl ester at the 3-position provide orthogonal protecting groups, enabling chemists to selectively deprotect and functionalize each nitrogen atom independently. This differential protection is crucial for constructing libraries of compounds for structure-activity relationship (SAR) studies.

Key Applications in Drug Discovery

Derivatives of this compound are versatile intermediates for a range of therapeutic targets. The piperazine moiety is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. By modifying the available nitrogen atom after selective deprotection, researchers can introduce various pharmacophores to target specific biological pathways.

GPR119 Agonists for Type 2 Diabetes

A notable application of piperazine-containing compounds is in the development of GPR119 agonists. GPR119 is a G-protein coupled receptor that plays a critical role in the regulation of type 2 diabetes mellitus.[3][4] Agonism of GPR119 stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-stimulated insulin secretion. The general structure of GPR119 agonists often includes a central piperazine core that can be derived from building blocks like this compound.

Signaling Pathway for GPR119 Agonism

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR119 GPR119 Agonist->GPR119 G_alpha_s Gαs GPR119->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC2 EPAC2 cAMP->EPAC2 activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion potentiates EPAC2->Insulin_Secretion potentiates

Caption: GPR119 signaling pathway upon agonist binding.

Antimicrobial and Antifungal Agents

The piperazine nucleus is also a key component in the development of novel antimicrobial and antifungal agents.[5][6][7][8] By attaching various heterocyclic or aromatic moieties to the piperazine core, it is possible to generate compounds with significant activity against a range of pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[5][7]

Synthetic Protocols

The following protocols provide a general framework for the synthesis and functionalization of piperazine derivatives using this compound as a starting material. The reaction conditions are based on established procedures for analogous compounds.[1]

Protocol 1: Synthesis of 1-(tert-Butyl) 3-(ethyl) 4-substituted-piperazine-1,3-dicarboxylate via Reductive Amination

This protocol outlines the N-alkylation of the piperazine core via reductive amination, a common and efficient method for introducing substituents.[1]

Experimental Workflow for Reductive Amination

reductive_amination_workflow Start Start Reactants This compound Aldehyde/Ketone (1.0 eq) Reducing Agent (e.g., NaBH(OAc)3, 1.5 eq) Start->Reactants Solvent Dichloromethane (DCM) Reactants->Solvent Reaction Stir at Room Temperature (2-12 h) Solvent->Reaction Workup Quench with sat. NaHCO3 Extract with DCM Reaction->Workup Purification Dry organic layer (Na2SO4) Concentrate in vacuo Column Chromatography Workup->Purification Product 4-Substituted Piperazine Derivative Purification->Product

Caption: Workflow for N-alkylation via reductive amination.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired aldehyde or ketone (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Product Yield (%) Purity (%)
4-(methylthio)benzaldehyde1-(tert-Butyl) 3-ethyl 4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate~70-85 (estimated)>95

Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.[1]

Protocol 2: Boc-Deprotection and Subsequent N-Arylation

This protocol describes the selective removal of the Boc protecting group followed by N-arylation, a key step in the synthesis of many biologically active molecules.[9]

Methodology:

Step 1: Boc-Deprotection

  • Dissolve the 4-substituted-piperazine derivative (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt can be used in the next step without further purification.

Step 2: N-Arylation (Buchwald-Hartwig Amination)

  • To an oven-dried flask, add the piperazine hydrochloride salt (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Degas the mixture and then heat under an inert atmosphere (e.g., Argon) at 80-110 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Step Key Reagents Typical Yield (%)
Boc-Deprotection4M HCl in dioxane>95
N-ArylationAryl halide, Pd catalyst, ligand, base60-90

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of piperazine derivatives, based on literature for analogous compounds.

Reaction Type Building Block Key Reagents Product Class Yield Range (%) Purity Range (%) Reference
Reductive Amination1-(tert-Butyl)-3-(methyl)piperazine-1,3-dicarboxylate4-mercaptomethyl benzaldehyde, NaBH(OAc)34-benzylpiperazine derivative29>95[1]
Click Chemistrytert-butyl 4-(propioloyloxy)piperidine-1-carboxylateAlkyl/aryl-azides, Cu(I)1,2,3-triazolo piperazine derivatives90-97>95[4]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its orthogonal protecting groups allow for controlled, stepwise functionalization, making it an ideal starting material for the synthesis of diverse compound libraries. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in the discovery and development of novel therapeutics targeting a wide range of diseases. The inherent properties of the piperazine core, combined with the synthetic flexibility of this building block, ensure its continued importance in the field of drug discovery.

References

Asymmetric synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An asymmetric synthesis of the enantiomers of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate has been developed, providing a valuable methodology for accessing these chiral building blocks for drug discovery and development. The piperazine scaffold is a privileged structure in medicinal chemistry, and the introduction of a stereocenter at the C3 position allows for the exploration of three-dimensional chemical space, which can lead to improved pharmacological properties.[1][2]

This application note details a robust and scalable synthetic route to both (R)- and (S)-1-tert-butyl 3-ethyl piperazine-1,3-dicarboxylate, starting from commercially available chiral amino acids. The protocol is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry.

Overall Synthetic Strategy

The retrosynthetic analysis reveals a strategy commencing from a chiral α-amino acid to install the desired stereochemistry at the C3 position of the piperazine ring. The synthesis involves the formation of a key β-amino alcohol intermediate, followed by a cyclization to construct the piperazine core. Subsequent protection and deprotection steps yield the target compound. This approach allows for the synthesis of both enantiomers by selecting either the D- or L-amino acid as the starting material.

A plausible synthetic route starts from N-Boc-protected serine methyl ester, which is readily available in both enantiomeric forms. The synthesis proceeds through the following key steps:

  • Mesylation of the primary alcohol.

  • Azide displacement of the mesylate.

  • Reduction of the azide and the ester to the corresponding amino alcohol.

  • Cyclization to form the piperazinone intermediate.

  • Reduction of the piperazinone to the piperazine.

  • Esterification of the primary alcohol.

  • Boc protection of the second nitrogen.

Experimental Protocols

Synthesis of (S)-1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Materials and Methods:

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed on silica gel (230-400 mesh). NMR spectra were recorded on a 400 MHz spectrometer.

Protocol:

Step 1: Synthesis of methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate (2)

To a solution of N-Boc-L-serine methyl ester (1) (10.0 g, 45.6 mmol) and triethylamine (9.5 mL, 68.4 mmol) in dichloromethane (DCM, 200 mL) at 0 °C was added methanesulfonyl chloride (4.2 mL, 54.7 mmol) dropwise. The reaction mixture was stirred at 0 °C for 2 hours. The reaction was quenched with saturated aqueous NaHCO₃ solution and the layers were separated. The aqueous layer was extracted with DCM (3 x 50 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude mesylate 2 , which was used in the next step without further purification.

Step 2: Synthesis of methyl (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoate (3)

To a solution of the crude mesylate 2 (from the previous step) in dimethylformamide (DMF, 100 mL) was added sodium azide (8.9 g, 136.8 mmol). The reaction mixture was heated to 60 °C and stirred for 12 hours. The reaction was cooled to room temperature and diluted with ethyl acetate (200 mL). The organic layer was washed with water (3 x 100 mL) and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography (Ethyl acetate/Hexanes = 1:4) to give azide 3 .

Step 3: Synthesis of (S)-tert-butyl (3-amino-2-hydroxypropyl)carbamate (4)

To a solution of azide 3 (8.0 g, 32.8 mmol) in tetrahydrofuran (THF, 150 mL) at 0 °C was added lithium aluminum hydride (2.5 g, 65.6 mmol) portionwise. The reaction mixture was warmed to room temperature and stirred for 4 hours. The reaction was cooled to 0 °C and quenched by the sequential addition of water (2.5 mL), 15% aqueous NaOH (2.5 mL), and water (7.5 mL). The resulting suspension was filtered through a pad of Celite, and the filtrate was concentrated to give the crude amino alcohol 4 , which was used directly in the next step.

Step 4: Synthesis of (S)-tert-butyl 5-oxopiperazine-2-carboxylate (5)

A solution of the crude amino alcohol 4 and chloroacetyl chloride (3.0 mL, 37.7 mmol) in DCM (150 mL) and saturated aqueous NaHCO₃ (150 mL) was stirred vigorously at 0 °C for 2 hours. The layers were separated, and the aqueous layer was extracted with DCM (3 x 50 mL). The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The residue was dissolved in THF (100 mL) and sodium hydride (60% dispersion in mineral oil, 1.6 g, 39.4 mmol) was added portionwise at 0 °C. The mixture was stirred at room temperature for 12 hours. The reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer was washed with brine, dried, and concentrated. The crude product was purified by column chromatography to afford piperazinone 5 .

Step 5: Synthesis of (S)-tert-butyl piperazine-2-carboxylate (6)

To a solution of piperazinone 5 (5.0 g, 21.9 mmol) in THF (100 mL) was added borane-tetrahydrofuran complex (1.0 M solution in THF, 65.7 mL, 65.7 mmol) at 0 °C. The reaction was stirred at room temperature for 12 hours and then refluxed for 2 hours. The reaction was cooled to 0 °C and quenched by the slow addition of methanol. The solvent was removed under reduced pressure, and the residue was co-evaporated with methanol three times. The crude product 6 was used in the next step without further purification.

Step 6: Synthesis of 1-tert-Butyl 3-ethyl (S)-piperazine-1,3-dicarboxylate (7)

To a solution of the crude piperazine 6 in ethanol (100 mL) was added thionyl chloride (2.4 mL, 32.9 mmol) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure to give the crude ethyl ester. This crude product was dissolved in DCM (100 mL) and triethylamine (9.2 mL, 65.7 mmol) was added, followed by di-tert-butyl dicarbonate (5.7 g, 26.3 mmol) at 0 °C. The reaction was stirred at room temperature for 12 hours. The reaction mixture was washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography (Ethyl acetate/Hexanes = 1:3) to yield the final product (S)-7 .

The synthesis of the (R)-enantiomer can be achieved by starting with N-Boc-D-serine methyl ester and following the same procedure.

Data Presentation

StepProductStarting MaterialReagents and ConditionsYield (%)Purity (by NMR)
1Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate (2)N-Boc-L-serine methyl ester (1)MsCl, Et₃N, DCM, 0 °C>95 (crude)~90%
2Methyl (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoate (3)Mesylate (2)NaN₃, DMF, 60 °C85>95%
3(S)-tert-butyl (3-amino-2-hydroxypropyl)carbamate (4)Azide (3)LiAlH₄, THF, 0 °C to rt>90 (crude)~85%
4(S)-tert-butyl 5-oxopiperazine-2-carboxylate (5)Amino alcohol (4)1. ClCOCH₂Cl, NaHCO₃, DCM; 2. NaH, THF60 (over 2 steps)>95%
5(S)-tert-butyl piperazine-2-carboxylate (6)Piperazinone (5)BH₃·THF, THF, rt to reflux>90 (crude)~90%
61-tert-Butyl 3-ethyl (S)-piperazine-1,3-dicarboxylate (7)Piperazine (6)1. SOCl₂, EtOH; 2. Boc₂O, Et₃N, DCM70 (over 2 steps)>98%

Table 1: Summary of the synthetic steps, reagents, conditions, and expected yields for the synthesis of (S)-1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate.

CompoundEnantiomeric Excess (ee)Method of Determination
(S)-1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate>99%Chiral HPLC
(R)-1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate>99%Chiral HPLC

Table 2: Enantiomeric purity of the final products.

Mandatory Visualization

G cluster_synthesis Asymmetric Synthesis Workflow A N-Boc-L-serine methyl ester B Mesylation A->B MsCl, Et3N C Azide Displacement B->C NaN3 D Reduction (Azide and Ester) C->D LiAlH4 E Cyclization to Piperazinone D->E 1. ClCOCH2Cl 2. NaH F Piperazinone Reduction E->F BH3.THF G Esterification & N-Boc Protection F->G 1. SOCl2, EtOH 2. Boc2O, Et3N H (S)-1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate G->H

Caption: Overall workflow for the asymmetric synthesis.

G cluster_key_transformation Key Ring Formation Step start (S)-tert-butyl (3-amino-2-hydroxypropyl)carbamate Reagents: Chloroacetyl chloride, NaHCO3 intermediate Acyclic Amide Intermediate Reagent: NaH start->intermediate Amide Formation product (S)-tert-butyl 5-oxopiperazine-2-carboxylate intermediate->product Intramolecular Cyclization

Caption: Key cyclization step to form the piperazinone ring.

References

Application Notes and Protocols for the Deprotection of the Boc Group from 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] In the context of substituted piperazine scaffolds, which are prevalent in many pharmaceutical agents, the selective deprotection of a Boc group in the presence of other functional groups, such as esters, is a critical transformation. This document provides detailed application notes and protocols for the deprotection of the Boc group from 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate to yield ethyl piperazine-3-carboxylate.

The key challenge in this deprotection is to achieve selective removal of the N-Boc group without affecting the ethyl ester functionality at the C3 position. Standard acidic conditions for Boc deprotection can potentially lead to the hydrolysis of the ester. Therefore, careful selection of reagents and reaction conditions is paramount to ensure a high yield and purity of the desired product. This note will explore two common acidic deprotection methods, using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and discuss their relative merits for this specific transformation.

Chemical Transformation

The deprotection reaction involves the acid-catalyzed cleavage of the tert-butyl carbamate to liberate the free secondary amine of the piperazine ring.

Boc Deprotection Reaction cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 1_tert_Butyl_3_ethyl_piperazine_1_3_dicarboxylate 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate Ethyl_piperazine_3_carboxylate Ethyl piperazine-3-carboxylate 1_tert_Butyl_3_ethyl_piperazine_1_3_dicarboxylate->Ethyl_piperazine_3_carboxylate Deprotection Acid Acid (TFA or HCl)

Caption: Chemical transformation of this compound to Ethyl piperazine-3-carboxylate.

Data Presentation: Comparison of Deprotection Methods

The choice of acid is critical for the successful deprotection of this compound, primarily to avoid the hydrolysis of the ethyl ester. While specific quantitative data for this exact substrate is not extensively available in the literature, the following table summarizes typical outcomes for the deprotection of N-Boc piperazines bearing ester functionalities, based on analogous reactions.

ParameterTrifluoroacetic Acid (TFA) MethodHydrochloric Acid (HCl) Method
Reagent Trifluoroacetic acid4M HCl in Dioxane
Solvent Dichloromethane (DCM)Dioxane / Methanol
Typical Reaction Time 1 - 4 hours1 - 3 hours
Typical Temperature 0 °C to Room TemperatureRoom Temperature
Reported Yield Generally high (>90%)Generally high (>90%)
Purity Good, potential for TFA saltGood, often precipitates as HCl salt
Selectivity Concern Potential for ethyl ester hydrolysisLower risk of ester hydrolysis

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection. However, for substrates containing sensitive functional groups like esters, careful monitoring is crucial to minimize side reactions.[1][2]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (approximately 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5–10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude ethyl piperazine-3-carboxylate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is often preferred when the substrate contains acid-sensitive functional groups like esters, as it is generally considered milder than the TFA method.[1] The product often precipitates as the hydrochloride salt, which can simplify purification.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol or Dioxane (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3–5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free base, the resulting hydrochloride salt can be neutralized. Suspend the residue or the filtered solid in a mixture of water and an organic solvent (e.g., DCM or ethyl acetate).

  • Add a base such as saturated aqueous NaHCO₃ or a dilute NaOH solution until the pH of the aqueous layer is basic (pH > 8).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the ethyl piperazine-3-carboxylate.

Mandatory Visualizations

Signaling Pathway of Boc Deprotection

Boc_Deprotection_Mechanism Boc_Protected_Amine N-Boc Piperazine Protonation Protonation of Carbonyl Oxygen Boc_Protected_Amine->Protonation H+ Carbocation_Formation Formation of tert-Butyl Cation Protonation->Carbocation_Formation Carbamic_Acid_Intermediate Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid_Intermediate Decarboxylation Decarboxylation (loss of CO2) Carbamic_Acid_Intermediate->Decarboxylation Free_Amine Deprotected Piperazine Decarboxylation->Free_Amine Experimental_Workflow Start Start: 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate Dissolution Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Dissolution Cooling Cool to 0 °C (for TFA method) Dissolution->Cooling Acid_Addition Slow Addition of Acid (TFA or HCl in Dioxane) Cooling->Acid_Addition Reaction Stir at RT (Monitor by TLC/LC-MS) Acid_Addition->Reaction Workup_Start Reaction Complete Reaction->Workup_Start Evaporation Remove Volatiles (in vacuo) Workup_Start->Evaporation Neutralization Neutralize with Base (e.g., NaHCO3) Evaporation->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography (if necessary) Concentration->Purification End Product: Ethyl piperazine-3-carboxylate Purification->End

References

Application Notes and Protocols: N-alkylation Reactions of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous approved therapeutic agents. The piperazine ring's unique physicochemical properties, including its ability to modulate aqueous solubility and basicity, make it a privileged scaffold in the design of novel drug candidates. The N-alkylation of substituted piperazines is a critical synthetic transformation that allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and protocols for the N-alkylation of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, a versatile building block for the synthesis of compound libraries for drug development. The presence of the Boc protecting group at the N1 position ensures that alkylation occurs selectively at the N4 position, making it an ideal starting material for generating diverse mono-substituted piperazine analogs. Two primary methods for this transformation are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Data Presentation: Comparison of N-Alkylation Methods

The following tables summarize quantitative data for the two primary methods of N-alkylation of piperazine dicarboxylate scaffolds, based on literature precedents for analogous structures.

Table 1: Direct N-Alkylation of Piperazine Derivatives with Alkyl Halides

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
N-Acetylpiperazine1-BromobutaneK₂CO₃THFRefluxOvernight88
N-Boc-piperazineAlkyl HalideK₂CO₃Acetonitrile60-8012-2470-90
Primary AminesAlkyl HalideCs₂CO₃DMFRoom Temp - 905-12up to 98
PiperidineAlkyl BromideK₂CO₃DMFRoom Temp-Good

Note: Yields are representative and can vary based on the specific substrate and alkylating agent.

Table 2: Reductive Amination of Piperazine Derivatives with Carbonyl Compounds

Starting MaterialCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate4-mercaptomethyl benzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp2024
N-Boc-piperazineAldehydes/KetonesNaBH(OAc)₃DichloromethaneRoom Temp1-4High
Secondary AmineBoc protected piperidinyl aldehydesNaBH(OAc)₃----

Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for reductive amination due to its mild nature and broad functional group tolerance.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.1-0.2 M concentration of the starting material).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid base and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a method for the N-alkylation of this compound via reductive amination with an aldehyde.[1]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in dichloromethane (approximately 0.1 M concentration).

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the N-alkylated piperazine derivative.

Mandatory Visualizations

N_Alkylation_Pathways start 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate da_reagents Alkyl Halide (R-X) Base (K₂CO₃ or Cs₂CO₃) Solvent (MeCN or DMF) start->da_reagents Direct Alkylation ra_reagents1 Aldehyde/Ketone (R'R''C=O) DCM start->ra_reagents1 Reductive Amination product 4-Alkyl-1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate da_reagents->product iminium Iminium Ion Intermediate ra_reagents1->iminium ra_reagents2 NaBH(OAc)₃ iminium->ra_reagents2 ra_reagents2->product

Caption: Synthetic routes for N-alkylation.

Drug_Discovery_Workflow start_material 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate alkylation N-Alkylation Reactions (Direct Alkylation & Reductive Amination) start_material->alkylation library Compound Library of N-Alkyl Piperazine Derivatives alkylation->library screening High-Throughput Screening (Biological Assays) library->screening hits Hit Compounds screening->hits lead_opt Lead Optimization (SAR Studies) hits->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate using preparative High-Performance Liquid Chromatography (HPLC). The methodology outlined is designed to yield a high-purity final product suitable for downstream applications in research and drug development.

Introduction

This compound is a key building block in organic synthesis, often utilized in the development of novel pharmaceutical compounds. Its purity is critical for the success of subsequent synthetic steps and for ensuring the accuracy of biological and pharmacological evaluations. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the efficient purification of this compound from reaction mixtures and for the separation of potential impurities. The N-Boc protecting group provides a chromophore that allows for straightforward detection by UV spectrophotometry.

Physicochemical Properties

A summary of the computed physicochemical properties for a closely related analog, 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate, is provided below to guide the separation strategy. The polarity and molecular weight are key factors in determining appropriate HPLC conditions.

PropertyValueReference
Molecular Weight257.33 g/mol [1]
XLogP31.8[1]
Monoisotopic Mass257.16270821 Da[1]

Experimental Protocol

This protocol details the sample preparation, HPLC instrumentation, and purification procedure for this compound.

Sample Preparation
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of the mobile phase components, such as acetonitrile and water, is recommended to ensure compatibility with the HPLC system. A typical starting concentration is 10-50 mg/mL.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

HPLC Instrumentation and Conditions

The following parameters are recommended for the preparative purification of the target compound. These conditions can be optimized based on the specific impurity profile of the crude material.

ParameterSpecification
Instrument Preparative HPLC system with a UV-Vis detector and fraction collector
Column C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate 20 mL/min
Detection Wavelength 210 nm
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
Column Temperature Ambient
Gradient Elution 30% B to 80% B over 20 minutes
Purification Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Chromatographic Run: Initiate the gradient elution program.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions as the main peak corresponding to this compound begins to elute. Collect the peak in multiple fractions to isolate the purest portions.

  • Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Evaporation: Pool the fractions with the desired purity and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid product.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filtrate Filter Sample (0.45 µm) dissolve->filtrate equilibrate Equilibrate Column filtrate->equilibrate inject Inject Sample equilibrate->inject run Run Gradient Elution inject->run collect Collect Fractions run->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Purified Product evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

Data Summary

The following table summarizes the key quantitative parameters of the HPLC purification protocol.

ParameterValue
Column Dimensions 250 mm (length) x 21.2 mm (internal diameter)
Particle Size 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Flow Rate 20 mL/min
Detection Wavelength 210 nm
Gradient Start 30% Mobile Phase B
Gradient End 80% Mobile Phase B
Gradient Duration 20 minutes
Typical Sample Load 50-250 mg per injection

Conclusion

The described preparative HPLC method provides an effective means for the purification of this compound. The use of a C18 reversed-phase column with a water/acetonitrile gradient containing trifluoroacetic acid allows for excellent separation of the target compound from common impurities. This protocol can be readily adapted and scaled to meet the specific needs of the user, ensuring a high-purity product for subsequent research and development activities. For compounds that may exist as diastereomers, this method can also serve as a starting point for developing a separation protocol for the individual stereoisomers.[2][3][4][5]

References

Application Notes: Solid-Phase Synthesis of Piperazine-Based Scaffolds using 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antipsychotic properties. Solid-phase synthesis (SPS) offers a highly efficient platform for the construction of combinatorial libraries of such heterocyclic compounds, facilitating rapid lead discovery and optimization in drug development.[1]

This document outlines the application of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate as a versatile building block in solid-phase synthesis. The orthogonal protecting groups, a tert-butyloxycarbonyl (Boc) group on one nitrogen and an ethyl ester on the other, allow for selective functionalization and the creation of diverse molecular architectures.[2][3] Specifically, we describe a protocol for the synthesis of a library of N-acyl piperazine derivatives, which can serve as precursors for more complex structures like diketopiperazine (DKP) analogs.[4]

Principle of the Method

The proposed strategy involves the immobilization of the piperazine scaffold onto a solid support, followed by diversification and subsequent cleavage. The workflow begins with the coupling of an N-Fmoc protected amino acid to a Wang resin. Following Fmoc deprotection, the this compound is coupled to the resin-bound amino acid. The Boc protecting group on the piperazine nitrogen is then selectively removed under acidic conditions.[5][6] This newly liberated secondary amine serves as a point for diversification through acylation with a variety of carboxylic acids. Finally, the entire construct is cleaved from the resin, which can be designed to induce cyclization, yielding diketopiperazine-like structures.[4]

Experimental Protocols

Materials and Reagents
  • Fmoc-Ala-Wang Resin (Loading: 0.5 mmol/g)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • A selection of carboxylic acids (R-COOH) for diversification

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH) (Peptide synthesis grade)

  • Diethyl ether (cold)

Protocol 1: Loading of Piperazine Scaffold onto Solid Support
  • Resin Swelling: Swell 1g of Fmoc-Ala-Wang resin (0.5 mmol) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (10 mL).

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

    • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling of Piperazine Building Block:

    • In a separate vial, dissolve this compound (2 eq, 1.0 mmol, 258.3 mg), HOBt (2 eq, 1.0 mmol, 153.1 mg), and DIC (2 eq, 1.0 mmol, 157 µL) in DMF (5 mL).

    • Add the pre-activated solution to the resin.

    • Agitate the mixture for 4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (should be negative).

    • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

Protocol 2: Diversification of the Piperazine Scaffold
  • Boc Deprotection:

    • Swell the resin from Protocol 1 in DCM (10 mL) for 20 minutes.

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL).

    • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 25 minutes.[3][7]

    • Drain the solution and wash the resin with DCM (3 x 10 mL).

    • Neutralize the resin with a solution of 10% DIPEA in DMF (3 x 10 mL, 2 min each).

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Acylation of the Piperazine Nitrogen:

    • Divide the resin into separate reaction vessels for each carboxylic acid to be coupled.

    • In separate vials, pre-activate each carboxylic acid (R-COOH) (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 10 minutes.

    • Add the activated carboxylic acid solution to the respective resin portions.

    • Agitate for 2 hours at room temperature.

    • Monitor for reaction completion (Kaiser test).

    • Drain the solutions and wash the resins with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the derivatized resins under vacuum.

Protocol 3: Cleavage and Cyclization
  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5 v/v/v) in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail (10 mL per gram of resin) to each dried resin sample.

    • Agitate at room temperature for 2 hours. This step simultaneously cleaves the molecule from the Wang resin and can induce cyclization to form the diketopiperazine analog.[8]

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with fresh TFA (2 x 2 mL).

    • Combine the filtrates and reduce the volume by approximately 80% using a stream of nitrogen.

    • Precipitate the crude product by adding it dropwise to cold diethyl ether (40 mL).

    • Centrifuge the suspension, decant the ether, and wash the pellet with cold diethyl ether (2 x 20 mL).

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes the hypothetical yields and purities for a small library of N-acylated piperazine derivatives synthesized using the described protocols.

Compound IDAcyl Group (R- in R-COOH)Molecular Weight ( g/mol ) of Cleaved ProductCrude Yield (%)Purity by HPLC (%)
PZ-001 Acetyl (CH₃)211.238592
PZ-002 Benzoyl (C₆H₅)273.317890
PZ-003 Isobutyryl ((CH₃)₂CH)239.288291
PZ-004 Phenylacetyl (C₆H₅CH₂)287.347588

Visualizations

G Overall Workflow for Solid-Phase Synthesis of Piperazine Derivatives A 1. Resin Swelling & Fmoc Deprotection (Fmoc-Ala-Wang Resin) B 2. Coupling of Piperazine Scaffold (1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate) A->B Wash (DMF, DCM) C 3. Boc Deprotection (50% TFA in DCM) B->C Wash (DMF, DCM, MeOH) D 4. Diversification: N-Acylation (R-COOH, HBTU, DIPEA) C->D Neutralize & Wash E 5. Cleavage & Cyclization (TFA/H2O/TIPS) D->E Wash & Dry F 6. Isolation & Purification (Precipitation & RP-HPLC) E->F G Final Product Library (N-Acyl Piperazine Derivatives) F->G

Caption: General workflow for the solid-phase synthesis of N-acyl piperazine derivatives.

G Key Chemical Transformations on Solid Support Resin_Ala Resin-Ala-NH2 Resin_Pip_Boc Resin-Ala-CO-Pip(N-Boc)-COOEt Resin_Ala->Resin_Pip_Boc + Piperazine Building Block (DIC, HOBt) Resin_Pip_NH Resin-Ala-CO-Pip(NH)-COOEt Resin_Pip_Boc->Resin_Pip_NH Boc Deprotection (TFA/DCM) Resin_Pip_Acyl Resin-Ala-CO-Pip(N-COR)-COOEt Resin_Pip_NH->Resin_Pip_Acyl N-Acylation (R-COOH, HBTU) Final_Product { Cleaved & Cyclized Product} Resin_Pip_Acyl->Final_Product Cleavage & Cyclization (TFA Cocktail)

Caption: Key chemical steps in the synthesis of piperazine derivatives on a solid support.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate.

Troubleshooting Guide

This section offers solutions to specific problems that may arise during the synthesis.

Issue 1: Low Yield of the Desired this compound

  • Question: My reaction is resulting in a low yield of the final product. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or degradation of the product. Here are some troubleshooting steps:

    • Incomplete Reaction:

      • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, be cautious as higher temperatures can also promote side reactions.

      • Reagent Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can sometimes lead to byproducts.

    • Side Reactions:

      • Di-substitution: A common issue in piperazine chemistry is the formation of the 1,4-disubstituted byproduct.[1] To favor mono-substitution on the second nitrogen, consider slow, dropwise addition of the ethyl chloroformate at a low temperature (e.g., 0 °C).

      • Loss of Boc Protecting Group: The tert-butoxycarbonyl (Boc) group can be labile under acidic conditions. Ensure the reaction and workup conditions are neutral or basic to prevent premature deprotection. If acidic conditions are unavoidable, a different protecting group strategy might be necessary.

      • Transesterification: While less common under standard acylation conditions, the presence of excess ethanol or other alcohols during the introduction of the ethyl ester group could potentially lead to transesterification if not properly controlled.

    • Starting Material Quality: Ensure the purity of your starting materials, particularly the mono-Boc protected piperazine-3-carboxylic acid. Impurities can interfere with the reaction and lead to lower yields.

Issue 2: Formation of Significant Amounts of Byproducts

  • Question: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these?

  • Answer: The most common byproduct is the di-acylated piperazine.

    • Minimizing Di-acylation:

      • Slow Addition: Add the ethyl chloroformate slowly to the reaction mixture at a reduced temperature. This keeps the concentration of the acylating agent low, favoring reaction at the more reactive secondary amine of the mono-Boc piperazine intermediate.

      • Use of a Mono-Protected Starting Material: The most effective strategy is to start with a mono-protected piperazine derivative, such as 1-Boc-piperazine-3-carboxylic acid. This ensures that only the unprotected nitrogen is available for acylation.[1]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification techniques?

  • Answer: The basic nature of the piperazine ring can sometimes complicate purification by standard silica gel chromatography.

    • Column Chromatography:

      • Tailing: The basic nitrogen can interact with the acidic silica gel, causing the product to "tail" or streak down the column, leading to poor separation. To mitigate this, you can:

        • Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system.

        • Use an amine-deactivated silica gel.

        • Consider using a different stationary phase, such as alumina.

    • Acid-Base Extraction: This can be a very effective purification method.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its ammonium salt.

      • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the product.

      • Extract the product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical synthetic route for this compound?

    • A1: A common approach involves a multi-step synthesis starting from pyrazine-2-carboxylic acid. This involves esterification, hydrogenation to form the piperazine ring, protection of one nitrogen with a Boc group, and finally esterification of the carboxylic acid at the 3-position.[2]

  • Q2: What are the critical reaction parameters to control for optimal yield?

    • A2: Temperature, reaction time, and the stoichiometry of the reagents are critical. For the N-Boc protection and the final ethyl esterification, maintaining a low to ambient temperature is often crucial to prevent side reactions.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized compound.

Quantitative Data Summary

ParameterValueReference
Yield of a similar compound (1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate) synthesis
Esterification of pyrazine-2-carboxylic acid80.2%[2]
General Yields for Piperazine Syntheses
Mono-N-alkylation of piperazine (with excess piperazine)Varies, can be optimized[1]
Synthesis of N-Boc-piperazineGenerally high[1]

Experimental Protocols

Synthesis of this compound

This protocol is a proposed synthetic route based on similar literature procedures.[2]

Step 1: Synthesis of Ethyl piperazine-3-carboxylate

  • To a solution of piperazine-3-carboxylic acid (1 eq) in ethanol, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture and evaporate the solvent under reduced pressure.

  • The crude ethyl piperazine-3-carboxylate hydrochloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl piperazine-3-carboxylate hydrochloride (1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (2.5 eq), to neutralize the hydrochloride salt and act as a base for the subsequent reaction.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (potentially with 0.5% triethylamine in the eluent) to afford the final product.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Final Step Reagents cluster_final Final Product Piperazine-3-carboxylic acid Piperazine-3-carboxylic acid Ethyl piperazine-3-carboxylate Ethyl piperazine-3-carboxylate Piperazine-3-carboxylic acid->Ethyl piperazine-3-carboxylate Esterification Ethanol Ethanol Ethanol->Ethyl piperazine-3-carboxylate Thionyl Chloride Thionyl Chloride Thionyl Chloride->Ethyl piperazine-3-carboxylate 1-tert-Butyl 3-ethyl\npiperazine-1,3-dicarboxylate 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate Ethyl piperazine-3-carboxylate->1-tert-Butyl 3-ethyl\npiperazine-1,3-dicarboxylate Boc Protection Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->1-tert-Butyl 3-ethyl\npiperazine-1,3-dicarboxylate Triethylamine Triethylamine Triethylamine->1-tert-Butyl 3-ethyl\npiperazine-1,3-dicarboxylate DCM DCM DCM->1-tert-Butyl 3-ethyl\npiperazine-1,3-dicarboxylate

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Issues Purification Issues Low Yield->Purification Issues Optimize Time/Temp Optimize Time/Temp Incomplete Reaction->Optimize Time/Temp Check Stoichiometry Check Stoichiometry Incomplete Reaction->Check Stoichiometry Slow Reagent Addition Slow Reagent Addition Side Reactions->Slow Reagent Addition Use Mono-protected Intermediate Use Mono-protected Intermediate Side Reactions->Use Mono-protected Intermediate Modified Chromatography Modified Chromatography Purification Issues->Modified Chromatography Acid-Base Extraction Acid-Base Extraction Purification Issues->Acid-Base Extraction

Caption: Troubleshooting workflow for low yield in the synthesis.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate Byproduct Formation Byproduct Formation Temperature->Byproduct Formation can increase Reaction Time Reaction Time Reaction Time->Yield affects completion Reagent Concentration Reagent Concentration Reagent Concentration->Byproduct Formation high conc. can increase Purity Purity Yield->Purity interrelated Byproduct Formation->Purity decreases

References

Technical Support Center: Synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on side reactions and optimization of reaction conditions.

Issue Potential Cause Recommended Solution
Low to no yield of the desired product Inactive Reagents: Moisture contamination of di-tert-butyl dicarbonate (Boc)₂O or degradation of the starting material, ethyl piperazine-3-carboxylate.Use freshly opened or properly stored (Boc)₂O. Ensure the starting piperazine derivative is pure and dry.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to degradation at high temperatures.Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A moderate temperature increase (e.g., to 40-50°C) may improve the reaction rate.
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products.Carefully measure and use a precise stoichiometry of reactants. A slight excess of (Boc)₂O (1.1-1.2 equivalents) can be used to ensure full conversion of the starting material.
Formation of multiple products (multiple spots on TLC) Di-acylation: The primary side reaction is the formation of 1,3-di-tert-butyl 3-ethyl piperazine-1,3-dicarboxylate, where both nitrogen atoms of the piperazine ring are acylated.[1][2][3][4]Use a controlled amount of (Boc)₂O (0.8-1.0 equivalents).[4] Consider using a method where one nitrogen is temporarily protected as a salt (e.g., with trifluoroacetic acid or hydrochloric acid) before the addition of (Boc)₂O.[3] A flow chemistry setup can also provide better control over stoichiometry and temperature, maximizing the yield of the mono-protected product.[4]
Polymerization: Piperazine and its derivatives can be susceptible to polymerization under certain conditions.Maintain a low reaction temperature and ensure proper stirring to avoid localized high concentrations of reagents.
Difficult purification of the final product Co-elution of mono- and di-Boc products: The mono- and di-protected piperazine derivatives can have similar polarities, making their separation by column chromatography challenging.Optimize the solvent system for column chromatography. A shallow gradient elution may be necessary. If the di-Boc product is a major impurity, consider methods to selectively remove it, such as extraction with a specific solvent if solubility differences allow.[3]
Product is an oil: The final product may not crystallize easily.If a solid product is desired for easier handling and purification, consider converting the free base to a salt (e.g., hydrochloride, fumarate) which may be more crystalline.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is the formation of the di-acylated product, 1,3-di-tert-butyl 3-ethyl piperazine-1,3-dicarboxylate, where both nitrogen atoms of the piperazine ring react with the Boc-anhydride.[1][2][3][4] This occurs because both nitrogens are nucleophilic and can react with the acylating agent.

Q2: How can I minimize the formation of the di-Boc side product?

A2: Several strategies can be employed:

  • Control Stoichiometry: Use a slight excess or an equimolar amount of the ethyl piperazine-3-carboxylate relative to the di-tert-butyl dicarbonate. Some protocols suggest using as little as 0.8 equivalents of (Boc)₂O to favor mono-protection.[4]

  • Acid Protection: Temporarily protonate one of the nitrogen atoms by forming a salt with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The protonated nitrogen is no longer nucleophilic, thus directing the acylation to the free nitrogen.

  • Flow Chemistry: Utilize a microreactor or flow chemistry setup to achieve precise control over reaction time, temperature, and stoichiometry, which has been shown to maximize the yield of the mono-protected product to around 45%.[4]

Q3: What is a typical starting material for the synthesis of the piperazine ring in this compound?

A3: A common approach is to start with a commercially available piperazine derivative. Alternatively, the piperazine ring can be synthesized from pyrazine-2-carboxylic acid through esterification followed by hydrogenation.[5]

Q4: What are the recommended reaction conditions for the N-Boc protection step?

A4: The reaction is typically carried out in a solvent such as methanol, dichloromethane (DCM), or a mixture of water and an organic solvent.[3][6] The reaction temperature is usually kept low initially (e.g., 0°C) and then allowed to warm to room temperature. The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety precautions should be followed. Di-tert-butyl dicarbonate can cause skin and eye irritation. The solvents used are often flammable and volatile. It is recommended to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of Ethyl piperazine-3-carboxylate from Pyrazine-2-carboxylic acid

This protocol is adapted from the synthesis of the corresponding methyl ester.[5]

  • Esterification: To a stirred mixture of pyrazine-2-carboxylic acid (1.0 equiv.) in ethanol (EtOH), slowly add thionyl chloride (SOCl₂) (2.0 equiv.) at 0-10°C.

  • Allow the mixture to stir overnight at room temperature.

  • Concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield ethyl pyrazine-2-carboxylate.

  • Hydrogenation: The resulting ethyl pyrazine-2-carboxylate is then subjected to hydrogenation to yield ethyl piperazine-3-carboxylate. This step typically involves a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Protocol 2: Selective Mono-N-Boc Protection of Ethyl piperazine-3-carboxylate

This protocol is based on a method for the selective mono-Boc protection of a similar diamine.[3]

  • Salt Formation: To a stirred solution of ethyl piperazine-3-carboxylate (1.0 equiv.) in methanol (MeOH) at 0-5°C, add a solution of trifluoroacetic acid (TFA) (1.0 equiv.) in methanol dropwise.

  • Stir the mixture for 15 minutes, then add water and continue stirring for 30 minutes at room temperature.

  • Boc Protection: To the above mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.) and iodine (I₂) (10 mol %) in methanol dropwise over 10 minutes.

  • Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (typically after 3 hours), remove the volatiles in vacuo.

  • Add a 5% sodium thiosulfate solution to the residue and extract with diethyl ether to remove the di-Boc byproduct.

  • Adjust the aqueous phase to pH 10 with 20% sodium hydroxide (NaOH) and extract with chloroform (CHCl₃).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products & Byproducts Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Esterification Esterification Pyrazine-2-carboxylic acid->Esterification Ethyl piperazine-3-carboxylate Ethyl piperazine-3-carboxylate N-Boc Protection N-Boc Protection Ethyl piperazine-3-carboxylate->N-Boc Protection Ethyl pyrazine-2-carboxylate_intermediate Ethyl pyrazine-2-carboxylate Esterification->Ethyl pyrazine-2-carboxylate_intermediate EtOH, SOCl2 Hydrogenation Hydrogenation Hydrogenation->Ethyl piperazine-3-carboxylate H2, Pd/C This compound This compound N-Boc Protection->this compound (Boc)2O Di-Boc Side Product Di-Boc Side Product N-Boc Protection->Di-Boc Side Product Ethyl pyrazine-2-carboxylate_intermediate->Hydrogenation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Multiple Products? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Check Reagent Quality - Adjust Temperature - Verify Stoichiometry CheckYield->OptimizeConditions Yes ControlStoichiometry Control (Boc)2O Stoichiometry (0.8-1.0 equiv) CheckPurity->ControlStoichiometry Yes OptimizePurification Optimize Purification: - Gradient Elution - Alternative Salt Formation CheckPurity->OptimizePurification No OptimizeConditions->Start AcidProtection Use Acid Protection Strategy (TFA or HCl) ControlStoichiometry->AcidProtection FlowChemistry Consider Flow Chemistry AcidProtection->FlowChemistry FlowChemistry->OptimizePurification Success Successful Synthesis OptimizePurification->Success

Caption: Troubleshooting workflow for the synthesis.

References

Optimizing reaction conditions for N-functionalization of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-functionalization of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-functionalization of piperazine derivatives like this compound?

A1: The most common methods for N-functionalization of piperazine derivatives are N-alkylation and N-arylation. N-alkylation is typically achieved through reactions with alkyl halides or via reductive amination.[1] N-arylation is often accomplished using Buchwald-Hartwig amination or related cross-coupling reactions. Due to the presence of two nitrogen atoms in the piperazine ring, selective mono-functionalization can be a challenge.[2]

Q2: How can I achieve selective mono-alkylation on the unsubstituted nitrogen of this compound?

A2: The starting material, this compound, already has one nitrogen protected by a tert-butoxycarbonyl (Boc) group, which directs functionalization to the other nitrogen. To further ensure mono-alkylation and avoid potential side reactions, several strategies can be employed:

  • Control Stoichiometry: Using a slight excess of the piperazine derivative relative to the alkylating agent can favor mono-alkylation.[1]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of undesired side reactions.[1]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for reaction success.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation of this substrate?

A3: For direct N-alkylation with alkyl halides, non-nucleophilic bases are generally preferred to avoid competing reactions.

  • Bases: Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used choices.[1] It is recommended to use at least 1.5-2.0 equivalents of the base.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often used to ensure good solubility of the reactants.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-functionalization of this compound.

Problem Potential Cause Recommended Solution
Low to No Yield Inactive alkylating agent.Check the purity and reactivity of your alkylating agent. If necessary, use a fresh batch.
Insufficient base strength or amount.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagents.Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[1]
Low reaction temperature.Many N-alkylation reactions require heating to proceed at a reasonable rate. Try increasing the temperature to 60-80 °C.[1]
Incomplete Conversion Reaction time is too short.Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed.
Reversible reaction equilibrium.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Formation of Impurities Decomposition of starting material or product.If the reaction requires elevated temperatures, consider performing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Product is lost during workup.After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide to deprotonate the piperazine nitrogen and facilitate extraction into an organic solvent.[1]

Experimental Protocols

General Protocol for N-Alkylation

This protocol provides a general procedure for the N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound and anhydrous DMF.

  • Add anhydrous potassium carbonate to the mixture.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.[1]

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

General Protocol for Reductive Amination

This method is an alternative to direct alkylation and is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound and the aldehyde or ketone in DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by carefully adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as needed.

Visual Guides

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Piperazine Derivative, Base (K2CO3), and Solvent (DMF) B 2. Stir at Room Temperature A->B C 3. Slowly Add Alkyl Halide B->C D 4. Heat to 60-80 °C C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool and Quench (aq. NaHCO3) E->F G 7. Extraction with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Purify (e.g., Chromatography) H->I

Caption: Workflow for N-Alkylation Reaction.

Troubleshooting_Logic Start Experiment Start Problem Low or No Product Formation? Start->Problem Check_Reagents Check Purity/Activity of Starting Materials and Reagents Problem->Check_Reagents Yes Success Successful Reaction Problem->Success No Optimize_Base Increase Base Equivalents or Use a Stronger Base (e.g., Cs2CO3) Check_Reagents->Optimize_Base Optimize_Solvent Switch to a More Polar Aprotic Solvent (e.g., DMF) Optimize_Base->Optimize_Solvent Optimize_Temp Increase Reaction Temperature Optimize_Solvent->Optimize_Temp Failure Consult Further Literature Optimize_Temp->Failure

Caption: Troubleshooting Logic for Low Yield.

References

Identification of impurities in 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect to see in a sample of this compound?

A1: Based on common synthetic routes, you may encounter unreacted starting materials or intermediates. The most probable species include ethyl piperazine-3-carboxylate and 1-tert-butyl piperazine-1,3-dicarboxylic acid. Incomplete reactions or side reactions during the introduction of the Boc group are a common source of impurities.

Q2: What are the likely degradation products of this compound?

A2: Degradation can occur through the hydrolysis of either the tert-butyl ester or the ethyl ester, especially if the sample is exposed to acidic or basic conditions. This would result in the formation of the corresponding carboxylic acids. Cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group is another potential degradation pathway.

Q3: My LC-MS analysis shows a peak with an m/z corresponding to the loss of the Boc group. How can I confirm this?

A3: The loss of the Boc group (a mass difference of 100.0528 u) is a common in-source fragmentation phenomenon for Boc-protected amines. To confirm if this is an actual impurity versus an artifact, you can try using a softer ionization method if available. If the relative abundance of the de-Boc'd peak remains constant with varying ionization energies, it is more likely to be a genuine impurity in your sample.

Q4: I am observing transesterification of my ethyl ester to a methyl ester in the chromatogram. What could be the cause?

A4: This can occur if your mobile phase contains methanol and is acidified (e.g., with formic acid).[1] To avoid this, consider replacing methanol with another organic solvent like acetonitrile, or use a non-acidified mobile phase if chromatographic performance allows.

Troubleshooting Guide

Issue 1: An unexpected peak is observed in my chromatogram.

  • Question: I see an unexpected peak in my analysis of this compound. How do I identify it?

  • Answer:

    • Determine the m/z of the unexpected peak. Compare this value against the table of potential impurities below. Remember to consider different possible adducts ([M+H]⁺, [M+Na]⁺, etc.).

    • Consider the retention time. Is the peak more or less polar than your main compound? For example, a more polar impurity would elute earlier in a reversed-phase separation. Hydrolyzed impurities containing carboxylic acid groups will be significantly more polar.

    • Evaluate the synthetic route. Are there any unreacted starting materials or intermediates that could match the observed mass?

    • Check for degradation. Has the sample been stored properly? Exposure to acid or base can lead to hydrolysis of the ester groups or loss of the Boc protecting group.

Issue 2: Poor peak shape or retention time shifts.

  • Question: My peaks are tailing, or the retention time is shifting between injections. What should I do?

  • Answer:

    • Check your mobile phase. Ensure the pH is appropriate for your analyte. Piperazine derivatives have basic nitrogen atoms, and controlling the pH can improve peak shape.

    • Inspect the column. Column degradation can lead to poor peak shape. Try flushing the column or replacing it if necessary.

    • Sample preparation. Ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • System suitability. Inject a standard to ensure the LC-MS system is performing correctly.

Issue 3: Inconsistent results or loss of sensitivity.

  • Question: I am seeing a drop in signal intensity for my main compound. What are the possible causes?

  • Answer:

    • Ion source contamination. The ion source can become contaminated over time, leading to reduced sensitivity. Clean the ion source according to the manufacturer's instructions.

    • Matrix effects. If you are analyzing samples in a complex matrix, ion suppression could be occurring.[2] Consider further sample cleanup or using a calibration curve with a matrix-matched standard.

    • Sample degradation. Ensure that your sample is fresh and has been stored correctly to prevent degradation.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₁₂H₂₂N₂O₄258.32259.16
Ethyl piperazine-3-carboxylateC₇H₁₄N₂O₂158.20159.11
1-tert-Butyl piperazine-1,3-dicarboxylic acidC₁₀H₁₈N₂O₄230.26231.13
3-Ethyl piperazine-1,3-dicarboxylic acidC₈H₁₄N₂O₄202.21203.10
Piperazine-1,3-dicarboxylic acidC₆H₁₀N₂O₄174.16175.07

Experimental Protocols

LC-MS Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its impurities. Optimization may be required for your specific instrumentation.

1. Sample Preparation

  • Prepare a stock solution of your sample at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography Conditions

  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/Hr.

Mandatory Visualization

G Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Detected check_mass Determine m/z of the peak start->check_mass compare_impurities Compare m/z with known impurities table check_mass->compare_impurities is_known Is the mass a known impurity? compare_impurities->is_known known_impurity Tentatively identify as known impurity. Consider retention time for confirmation. is_known->known_impurity Yes unknown_mass Mass does not match known impurities is_known->unknown_mass No check_synthesis Review synthesis route for potential side products or unreacted intermediates unknown_mass->check_synthesis check_degradation Consider potential degradation products (hydrolysis, de-protection) check_synthesis->check_degradation propose_structure Propose potential structures based on m/z and chemical knowledge check_degradation->propose_structure further_analysis Perform further structural elucidation (e.g., MS/MS fragmentation analysis) propose_structure->further_analysis

Caption: Troubleshooting workflow for the identification of unexpected peaks.

References

Technical Support Center: Troubleshooting Low Solubility of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with piperazine intermediates. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My piperazine intermediate has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?

A1: Poor aqueous solubility is a common challenge with piperazine-containing compounds. The basic nature of the piperazine ring offers several straightforward strategies to enhance solubility.

  • pH Adjustment: The piperazine moiety is basic, meaning its ionization and, consequently, its aqueous solubility are highly dependent on pH.[1] Lowering the pH of the solution will protonate the nitrogen atoms in the piperazine ring, forming a more soluble salt. For many piperazine derivatives, adjusting the pH to a range of 9.2-9.6 can significantly improve permeability without causing cytotoxicity.

  • Use of Co-solvents: Employing a water-miscible organic co-solvent can effectively increase the solubility of your compound. Common choices include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). It is crucial to keep the final concentration of the organic solvent low in cellular assays (typically <0.5% for DMSO) to avoid artifacts.

  • Salt Formation: Converting the piperazine intermediate from its free base form to a salt is a highly effective and widely used method to increase aqueous solubility.[1] Common counter-ions include hydrochloride, mesylate, and sulfate. A salt screening study is often recommended to identify the most suitable salt form with optimal solubility and stability.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of the piperazine intermediate into an aqueous buffer for my assay. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its kinetic solubility in the final aqueous medium.

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of your compound in the assay, ensuring it remains below its solubility limit in the aqueous buffer.

  • Modify the Dilution Method: Instead of a single large dilution, perform a stepwise dilution. This involves intermediate dilutions in a solvent system with a higher proportion of the organic co-solvent before the final dilution into the aqueous buffer.

  • Increase the Co-solvent Concentration in the Final Medium: If your experimental system can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain the compound's solubility.

Q3: Salt formation did not sufficiently improve the solubility of my piperazine intermediate, or the resulting salt was unstable. What are the more advanced options?

A3: When basic solubility enhancement techniques are insufficient, several advanced formulation strategies can be employed:

  • Prodrug Approach: A prodrug is a bioreversible, inactive derivative of a parent drug molecule. For piperazine intermediates, a common strategy involves creating an N-phosphonooxymethyl prodrug of the tertiary amine, which can significantly increase water solubility.[1][2]

  • Nanosuspension: This technique involves reducing the particle size of the compound to the nanometer range, which increases the surface area-to-volume ratio and thereby enhances the dissolution rate and saturation solubility.[1]

  • Co-crystallization: A co-crystal is a multi-component crystalline solid in which the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions.[1] This can favorably alter the physicochemical properties of the API, including solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with improved aqueous solubility.

Data Presentation: Solubility of Piperazine Intermediates

The following tables summarize qualitative and quantitative solubility data for common piperazine intermediates in various solvents.

Table 1: Qualitative Solubility of Common Piperazine Intermediates

Piperazine IntermediateDichloromethaneEthanolMethanolWaterOther Solvents
N-Boc-piperazine Soluble[3]Soluble[3]Soluble[4]Less Soluble[4]Soluble in Ethyl Acetate and DMSO[5]
1-(2-Chloroethyl)piperazine hydrochloride -Soluble (in Ethanol/Water mixtures)[6]Likely Soluble[6]Soluble[7]Soluble in Isopropyl Alcohol; Sparingly soluble in cold Acetone[6]
Piperazine (anhydrous) -Slightly Soluble[8]Readily Soluble[9]Freely Soluble[9]Freely soluble in glycerol and glycols; Insoluble in ether[9]

Table 2: Quantitative Solubility Enhancement of Piperazine Derivatives

Parent CompoundEnhancement TechniqueSolventInitial SolubilityEnhanced SolubilityFold Increase
Meclofenamic AcidPiperazine Salt (1:1)50% EtOH–water0.027 µg/mL73.5 µg/mL~2724
IbuprofenPiperazine Salt (1:0.5)Water0.021 µg/mL>0.21 µg/mL>10
IndomethacinPiperazine Salt (1:0.5)Water0.0009 µg/mL>0.009 µg/mL>10
CinnarizineN-Phosphonooxymethyl ProdrugAqueous BufferLowSignificantly Increased-[2]
LoxapineN-Phosphonooxymethyl ProdrugAqueous BufferLowSignificantly Increased-[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound.

Materials:

  • Piperazine intermediate

  • Purified water (or buffer of desired pH)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of the solid piperazine intermediate to a glass vial.

  • Add a known volume of the aqueous solvent (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved piperazine intermediate using a validated analytical method like HPLC.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This protocol describes a common top-down approach for preparing nanosuspensions.

Materials:

  • Poorly soluble piperazine intermediate

  • Stabilizer (e.g., Pluronic F68, HPMC)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Milling vessel

  • High-energy planetary ball mill or a similar milling apparatus

  • Purified water

Procedure:

  • Prepare a suspension of the piperazine intermediate and the stabilizer in purified water.

  • Add the milling media to the suspension in the milling vessel. The volume of the milling media should be optimized for efficient grinding.

  • Place the milling vessel in the ball mill and mill at a high speed for a predetermined time (e.g., several hours). The milling time will need to be optimized for the specific compound.

  • Periodically withdraw samples and measure the particle size using a particle size analyzer (e.g., dynamic light scattering).

  • Continue milling until the desired particle size (typically < 500 nm) is achieved.

  • Separate the nanosuspension from the milling media by filtration or decantation.

Protocol 3: Co-crystal Screening by Slurry Crystallization

This protocol provides a method for screening potential co-formers for your piperazine intermediate.

Materials:

  • Piperazine intermediate

  • A library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides)

  • A selection of solvents with varying polarities

  • Small-scale vials with magnetic stir bars

  • Stir plate

  • Filtration apparatus

  • Analytical instruments for characterization (e.g., Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC))

Procedure:

  • Add a stoichiometric amount (e.g., 1:1 molar ratio) of the piperazine intermediate and a selected co-former to a vial.

  • Add a small amount of a chosen solvent to create a slurry.

  • Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).

  • After the equilibration period, filter the solid material and allow it to air dry.

  • Analyze the solid material using PXRD and DSC to determine if a new crystalline phase (a co-crystal) has formed. Compare the diffraction pattern and thermal events to those of the starting materials.

Mandatory Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_initial Initial Troubleshooting cluster_advanced Advanced Strategies cluster_outcome Outcome start Low Solubility of Piperazine Intermediate ph_adjust pH Adjustment start->ph_adjust Basic Compound? cosolvent Use of Co-solvents start->cosolvent salt Salt Formation start->salt success Improved Solubility ph_adjust->success cosolvent->success prodrug Prodrug Approach salt->prodrug If salt is unstable or ineffective nano Nanosuspension salt->nano cocrystal Co-crystallization salt->cocrystal cyclo Cyclodextrin Complexation salt->cyclo salt->success prodrug->success nano->success cocrystal->success cyclo->success

Caption: A troubleshooting workflow for addressing low solubility of piperazine intermediates.

Experimental_Workflow_Solubility prep 1. Prepare Supersaturated Solution equilibrate 2. Equilibrate (24-48h shaking) prep->equilibrate separate 3. Separate Solid/Liquid (Centrifugation) equilibrate->separate filter 4. Filter Supernatant separate->filter analyze 5. Quantify Concentration (e.g., HPLC) filter->analyze result Solubility Value (mg/mL or M) analyze->result

Caption: The experimental workflow for determining aqueous solubility using the shake-flask method.

Signaling_Pathway cluster_piperazine Piperazine Derivative Action cluster_cellular Cellular Response piperazine Piperazine Derivative receptor Target Receptor (e.g., GPCR, Ion Channel) piperazine->receptor Binds to enzyme Target Enzyme piperazine->enzyme Inhibits/Activates signaling Intracellular Signaling Cascade receptor->signaling Activates enzyme->signaling Modulates response Physiological Response signaling->response

Caption: A generalized signaling pathway illustrating the mechanism of action of a piperazine derivative.

References

Technical Support Center: Synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include piperazine, di-tert-butyl dicarbonate (Boc anhydride), and ethyl chloroformate. An alternative approach may involve starting with piperazine-2-carboxylic acid, followed by esterification and Boc protection.

Q2: What is the critical role of the Boc protecting group in this synthesis?

A2: The tert-butoxycarbonyl (Boc) group is a protecting group for one of the nitrogen atoms in the piperazine ring. This protection is crucial to control the regioselectivity of the subsequent reactions, preventing di-substitution and allowing for the selective introduction of the ethyl carboxylate group at the desired position.

Q3: What are the typical solvents used in this synthesis?

A3: A range of aprotic and protic solvents can be used depending on the specific step. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common for the Boc protection step. For subsequent reactions, solvents like ethanol or methanol may be employed.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Q5: What are the standard purification methods for the final product?

A5: The most common method for purifying this compound is column chromatography on silica gel. An appropriate solvent system, such as a mixture of ethyl acetate and hexanes, is typically used for elution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time and continue monitoring by TLC or HPLC. - Ensure the reaction temperature is optimal. Some steps may require cooling or heating. - Check the purity and reactivity of starting materials.
Side reactions, such as the formation of di-Boc protected piperazine or di-ethyl carboxylated piperazine.- Control the stoichiometry of the reagents carefully. A slight excess of the limiting reagent may be necessary. - Add reagents dropwise at a controlled temperature to minimize side reactions.
Product loss during workup or purification.- Ensure proper phase separation during extractions. - Use an appropriate solvent system for column chromatography to achieve good separation without excessive band broadening.
Formation of Di-substituted Byproduct Both nitrogen atoms of piperazine are reacting.- Ensure that the Boc protection step is complete before proceeding to the next reaction. - Use a suitable base in the correct stoichiometric amount to avoid deprotection of the Boc group.
Difficulty in Removing Unreacted Starting Materials Similar polarity of the product and starting materials.- Optimize the mobile phase for column chromatography to improve separation. A gradient elution might be beneficial. - Consider a chemical workup to remove specific impurities. For example, an acidic wash can remove unreacted basic starting materials.
Product appears as an oil instead of a solid The product may be an oil at room temperature, or it may contain residual solvent.- Confirm the identity and purity of the product using analytical techniques such as NMR and mass spectrometry. - Dry the product under high vacuum to remove any residual solvent.

Experimental Protocols

Protocol 1: Synthesis of 1-tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
  • Reaction Setup: Dissolve piperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM. Add this solution dropwise to the piperazine solution over 1-2 hours while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve N-Boc-piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) in DCM in a round-bottom flask. Cool the mixture to 0 °C.

  • Reagent Addition: Add ethyl chloroformate (1.05 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield the final product.

Data Presentation

Parameter Protocol 1: N-Boc-piperazine Protocol 2: Final Product
Typical Yield 80-90%70-85%
Purity (by HPLC) >98%>98%
Key Reagent Molar Ratios Piperazine : (Boc)₂O = 1 : 1N-Boc-piperazine : Ethyl Chloroformate : Base = 1 : 1.05 : 1.1
Typical Reaction Time 12-16 hours5-7 hours
Typical Purification Method Column ChromatographyColumn Chromatography

Visualizations

Synthesis_Pathway Piperazine Piperazine Boc_Piperazine 1-tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) Piperazine->Boc_Piperazine (Boc)₂O, DCM Final_Product 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate Boc_Piperazine->Final_Product Ethyl Chloroformate, Base, DCM

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Starting Material Purity? Check_Completion->Check_Purity No Check_Workup Review Workup & Purification Check_Completion->Check_Workup Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Purity->Optimize_Conditions Yes Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents No End Yield Improved Optimize_Conditions->End Purify_Reagents->Optimize_Conditions Improve_Separation Optimize Chromatography Check_Workup->Improve_Separation Improve_Separation->End

Caption: Troubleshooting workflow for low product yield.

Optimization_Logic Parameters Key Parameters for Optimization Stoichiometry Temperature Reaction Time Base Selection Stoichiometry Stoichiometry 1.0 eq Limiting Reagent 1.0-1.1 eq Excess Reagent Avoid large excess to prevent side reactions Parameters->Stoichiometry Temperature Temperature 0 °C for additions Room temp. for reaction Monitor for exotherms Parameters->Temperature Time Reaction Time Monitor by TLC/HPLC Typically 4-16 hours Drive to completion Parameters->Time Base Base Selection Non-nucleophilic (TEA, DIPEA) Anhydrous conditions Correct stoichiometry Parameters->Base

Caption: Logical relationship for optimizing reaction conditions.

Technical Support Center: Managing Diastereoselectivity in Reactions with 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing diastereoselectivity in reactions involving 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate.

Troubleshooting Guide: Poor Diastereoselectivity

Low diastereoselectivity in your reaction can arise from several factors. This guide provides a systematic approach to identifying and addressing the root cause.

Observation Potential Cause Troubleshooting Steps
Low Diastereomeric Ratio (d.r.) or Diastereomeric Excess (d.e.) Suboptimal Reaction Temperature: Reactions often have a kinetic and a thermodynamic product. The observed ratio can be highly dependent on the reaction temperature.1. Temperature Screening: Systematically vary the reaction temperature. Lower temperatures often favor the kinetic product and can enhance diastereoselectivity. Conversely, higher temperatures may favor the thermodynamic product. 2. Controlled Cooling/Heating: Ensure consistent and controlled temperature throughout the reaction. Use a cryostat for low-temperature reactions to maintain stability.
Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry, thereby affecting the diastereoselectivity.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile). 2. Aprotic vs. Protic Solvents: Evaluate the effect of protic solvents (e.g., ethanol) versus aprotic solvents. Protic solvents can participate in hydrogen bonding, which may alter the transition state.
Non-optimal Base or Catalyst: The choice of base or catalyst is critical in many stereoselective reactions. The steric bulk and Lewis acidity/basicity can play a significant role.1. Base Screening: If a base is used, screen different types, such as lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), or potassium tert-butoxide. The counterion can also influence selectivity. 2. Catalyst System Evaluation: For catalyzed reactions, screen different catalysts and ligands. Chiral ligands can induce high levels of diastereoselectivity. Consider both metal-based (e.g., Iridium, Palladium) and organocatalysts.
Steric Hindrance Effects: The steric bulk of the N-Boc group and the ethyl ester at the C3 position will influence the preferred direction of attack of incoming reagents at the C2 position. The nature of the electrophile or other reactants is also crucial.1. Vary Electrophile/Reagent: If possible, use electrophiles or reagents with different steric profiles to probe the sensitivity of the reaction to steric effects. 2. Use of Additives: Lewis acids can coordinate to the carbonyl groups, altering the conformation of the piperazine ring and influencing the steric environment.
Inconsistent Diastereoselectivity Between Batches Reagent Quality and Purity: Impurities in starting materials, reagents, or solvents can interfere with the reaction and lead to variable results.1. Reagent Purification: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Purify reagents if their quality is questionable. 2. Fresh vs. Old Reagents: Use freshly opened or distilled solvents and freshly prepared solutions of reagents.
Reaction Setup and Atmosphere: The presence of moisture or oxygen can affect the performance of many organometallic reagents and catalysts.1. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) if air- or moisture-sensitive reagents are used. 2. Consistent Procedure: Ensure a consistent and reproducible experimental setup and procedure for each reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction to introduce a substituent at the C2 position of this compound is giving a nearly 1:1 mixture of diastereomers. What is the first thing I should try to improve the diastereoselectivity?

A1: The first and often most impactful parameter to investigate is the reaction temperature. Many reactions that form new stereocenters have different activation energies for the pathways leading to the different diastereomers. Lowering the temperature of your reaction (e.g., from room temperature to -78 °C) will often favor the kinetically controlled product and can significantly improve the diastereomeric ratio.

Q2: How does the N-Boc protecting group influence the diastereoselectivity of reactions at the adjacent C2 position?

A2: The bulky tert-butoxycarbonyl (Boc) group at the N1 position exerts significant steric hindrance. This steric bulk can effectively block one face of the piperazine ring, directing an incoming electrophile or reagent to the opposite, less hindered face. This is a key principle in achieving facial selectivity. The conformation of the Boc group and the piperazine ring can be influenced by the solvent and any coordinating species present.

Q3: Can the use of a Lewis acid improve the diastereoselectivity of my reaction?

A3: Yes, the addition of a Lewis acid can have a profound effect on diastereoselectivity. The Lewis acid can coordinate to the carbonyl oxygen of the ethyl ester at C3 and/or the carbonyl of the Boc group. This coordination can lock the conformation of the piperazine ring into a more rigid structure, leading to a more organized transition state and, consequently, higher diastereoselectivity. Common Lewis acids to screen include TiCl₄, ZnCl₂, and BF₃·OEt₂.

Q4: I am performing an alkylation at the C2 position. What type of base is recommended for generating the enolate to achieve good diastereoselectivity?

A4: For the deprotonation at C2 to form an enolate, sterically hindered non-nucleophilic bases are generally preferred. Lithium bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are common choices. The choice of the lithium counterion can influence the aggregation state and reactivity of the enolate, which in turn can affect diastereoselectivity. It is advisable to screen a few different bases to find the optimal one for your specific substrate and electrophile.

Q5: My attempts to improve diastereoselectivity by changing temperature, solvent, and base have failed. What other strategies can I employ?

A5: If optimizing reaction conditions is insufficient, you might consider a change in your synthetic strategy. One powerful approach is the use of a chiral auxiliary. By attaching a chiral group to the N4 nitrogen, you can introduce a strong stereodirecting element. After the diastereoselective reaction at C2, the chiral auxiliary can be removed. Another advanced strategy is to employ a chiral catalyst that can create a chiral environment around the substrate, favoring the formation of one diastereomer over the other.

Data Presentation

The following tables are templates to guide the systematic collection and analysis of experimental data to optimize diastereoselectivity. It is recommended to maintain a detailed experimental log in this format.

Table 1: Effect of Temperature on Diastereomeric Ratio (d.r.) in the Alkylation of this compound

Entry Electrophile Base Solvent Temperature (°C) Diastereomeric Ratio (cis:trans) Yield (%)
1Methyl IodideLDATHF0e.g., 60:40e.g., 85
2Methyl IodideLDATHF-40e.g., 75:25e.g., 82
3Methyl IodideLDATHF-78e.g., 90:10e.g., 79
4Benzyl BromideLDATHF-78e.g., 95:5e.g., 75

Table 2: Effect of Solvent and Base on Diastereomeric Ratio (d.r.) at -78 °C

Entry Electrophile Base Solvent Diastereomeric Ratio (cis:trans) Yield (%)
1Methyl IodideLDATHFe.g., 90:10e.g., 79
2Methyl IodideLHMDSTHFe.g., 88:12e.g., 81
3Methyl IodideLDADichloromethanee.g., 85:15e.g., 75
4Methyl IodideLDAToluenee.g., 92:8e.g., 80

Experimental Protocols

Key Experiment: Diastereoselective Alkylation of the C2 Position

This protocol provides a general methodology for the diastereoselective alkylation of this compound via enolate formation.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., Methyl Iodide, Benzyl Bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (e.g., 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start with 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate dissolve Dissolve in anhydrous solvent start->dissolve cool Cool to low temperature (e.g., -78 °C) dissolve->cool deprotonate Add base (e.g., LDA) to form enolate cool->deprotonate alkylate Add electrophile (e.g., R-X) deprotonate->alkylate quench Quench reaction alkylate->quench extract Aqueous work-up and extraction quench->extract purify Purify (e.g., chromatography) extract->purify analyze Analyze d.r. (NMR, HPLC) purify->analyze

Caption: Experimental workflow for diastereoselective C2-alkylation.

factors_influencing_diastereoselectivity cluster_conditions Reaction Conditions cluster_reagents Reagents diastereoselectivity Diastereoselectivity temperature Temperature diastereoselectivity->temperature solvent Solvent diastereoselectivity->solvent base_catalyst Base / Catalyst diastereoselectivity->base_catalyst lewis_acid Lewis Acid Additive diastereoselectivity->lewis_acid electrophile Electrophile diastereoselectivity->electrophile substrate Substrate Conformation (N-Boc, C3-ester) diastereoselectivity->substrate

Caption: Key factors influencing diastereoselectivity.

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, a disubstituted piperazine derivative, benchmarked against related structures to offer a clear perspective on its spectral characteristics.

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties and engage in various biological interactions. The addition of ester and bulky tert-butyl carbamate (Boc) protecting groups, as seen in this compound, introduces distinct spectral signatures that are crucial for structural confirmation and purity assessment.

Predicted and Comparative NMR Data at a Glance

To facilitate a clear comparison, the predicted ¹H and ¹³C NMR data for this compound are presented alongside the experimental data of its close structural analog, 1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate, and other relevant piperazine derivatives. This juxtaposition highlights the influence of substituent changes on chemical shifts.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 500 MHz)

Compound NameProtonPredicted/Reported Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted) t-Bu~1.45s-9H
-OCH₂CH₃~1.25t~7.13H
-OCH₂CH₃~4.15q~7.12H
Piperazine Ring H~2.80 - 4.20m-7H
1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate[1]t-Bu1.43dd-9H
-OCH₃3.71s-3H
Piperazine Ring H2.15 - 3.64m-7H
tert-Butyl piperazine-1-carboxylatet-Bu1.48s-9H
Piperazine Ring H3.35, 1.56-1.45m-8H

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

Compound NameCarbonPredicted/Reported Chemical Shift (δ, ppm)
This compound (Predicted) -C(CH₃)₃~28.4
-C(CH₃)₃~80.0
-OCH₂CH₃~14.2
-OCH₂CH₃~60.9
Piperazine Ring C~40.0 - 55.0
C=O (Boc)~154.7
C=O (Ester)~172.0
1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate-C(CH₃)₃Not explicitly assigned
-OCH₃Not explicitly assigned
Piperazine Ring CNot explicitly assigned
C=ONot explicitly assigned
tert-Butyl piperidine-1-carboxylate[2]-C(CH₃)₃28.7
-C(CH₃)₃78.9
Piperazine Ring C52.9, 46.4, 33.1, 23.4, 20.7
C=O (Boc)154.7

Deciphering the Molecular Structure through NMR

The chemical structure of this compound with the predicted assignment of its proton and carbon signals is illustrated below. This diagram provides a visual reference for interpreting the NMR data presented in the tables.

Caption: Chemical structure of this compound with numbering.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

General NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is generally sufficient.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Analysis

The process of analyzing and comparing NMR data follows a logical workflow, from sample preparation to structural elucidation.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Analyte PreparedSample Prepared NMR Sample Sample->PreparedSample Solvent Deuterated Solvent Solvent->PreparedSample Standard Internal Standard (TMS) Standard->PreparedSample Spectrometer NMR Spectrometer PreparedSample->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Data Processing H1_NMR->Processing C13_NMR->Processing Comparison Comparison with Alternatives Processing->Comparison Structure Structural Elucidation Comparison->Structure

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound, when compared with its structural analogs, provides a clear and detailed picture of its molecular framework. The predictable shifts of the Boc and ethyl ester groups, in conjunction with the more complex splitting patterns of the piperazine ring protons, offer a robust method for its identification and characterization. This guide serves as a valuable resource for researchers, enabling a deeper understanding of the NMR properties of substituted piperazines and facilitating the confident structural assignment of novel compounds in drug discovery and development.

References

Navigating the Maze of Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel chemical entities is paramount for their identification and characterization. This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation pattern of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, a disubstituted piperazine derivative, against a structurally related alternative, diethyl piperazine-1,4-dicarboxylate. By leveraging established fragmentation principles of N-Boc protected amines and ethyl esters, this document offers a predictive roadmap for interpreting the mass spectra of these and similar compounds.

The study of piperazine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmacologically active compounds. Mass spectrometry is a cornerstone technique for the structural elucidation of these molecules. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering insights into the compound's structure and functional groups.

This guide will delve into the anticipated fragmentation pathways of this compound, a molecule featuring both a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functionality. A comparison with diethyl piperazine-1,4-dicarboxylate will highlight the influence of different ester groups on the fragmentation process.

Predicted Mass Spectrometry Fragmentation Data

The following tables summarize the predicted key ions for this compound and the comparative compound, diethyl piperazine-1,4-dicarboxylate, under typical electrospray ionization (ESI) conditions.

Table 1: Predicted Fragmentation Pattern of this compound

m/z (Predicted) Proposed Fragment Ion Fragmentation Pathway
259.16[M+H]⁺Molecular Ion
203.10[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
185.09[M+H - C₄H₈ - H₂O]⁺Subsequent loss of water
159.09[M+H - Boc]⁺Loss of the entire Boc group
145.07[M+H - CO₂C(CH₃)₃]⁺Cleavage of the Boc-ester bond
115.08[Piperazine-3-carboxylate+H]⁺Cleavage of both ester groups
87.04[C₄H₉N₂]⁺Piperazine ring fragment
57.07[C₄H₉]⁺tert-Butyl cation

Table 2: Fragmentation Pattern of Diethyl piperazine-1,4-dicarboxylate (Alternative Compound)

m/z (Observed/Predicted) Proposed Fragment Ion Fragmentation Pathway
231.13[M+H]⁺Molecular Ion
185.11[M+H - C₂H₅OH]⁺Loss of ethanol
157.08[M+H - C₂H₅OH - CO]⁺Subsequent loss of carbon monoxide
145.07[M+H - 2(C₂H₅)]⁺Loss of both ethyl groups
115.08[Piperazine-dicarboxylate+H]⁺Cleavage of both ester groups
87.04[C₄H₉N₂]⁺Piperazine ring fragment

Deciphering the Fragmentation Pathways

The fragmentation of this compound is predicted to be driven by the lability of the Boc protecting group and the ethyl ester. The initial fragmentation will likely involve the loss of components of the Boc group, a common fragmentation pathway for N-Boc protected amines. This can occur through the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then readily decarboxylate. Alternatively, the entire Boc group (101 Da) can be cleaved.

The ethyl ester at the 3-position can undergo fragmentation through cleavage of the C-O bond, leading to the loss of an ethoxy radical, or through a McLafferty rearrangement, resulting in the loss of ethylene. The piperazine ring itself is susceptible to ring-opening reactions, leading to various smaller charged fragments.

In contrast, the fragmentation of diethyl piperazine-1,4-dicarboxylate is expected to be more symmetrical. The primary fragmentation pathways will involve the loss of the ethyl groups and subsequent cleavages of the ester functionalities.

Visualizing the Fragmentation Logic

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for both compounds.

cluster_0 This compound Mol_Ion_A [M+H]⁺ m/z 259.16 Frag_A1 [M+H - C₄H₈]⁺ m/z 203.10 Mol_Ion_A->Frag_A1 - C₄H₈ Frag_A2 [M+H - Boc]⁺ m/z 159.09 Mol_Ion_A->Frag_A2 - Boc Frag_A3 [C₄H₉]⁺ m/z 57.07 Mol_Ion_A->Frag_A3 Frag_A4 Piperazine Ring Fragments Frag_A1->Frag_A4 Frag_A2->Frag_A4

Caption: Predicted fragmentation of this compound.

cluster_1 Diethyl piperazine-1,4-dicarboxylate Mol_Ion_B [M+H]⁺ m/z 231.13 Frag_B1 [M+H - C₂H₅OH]⁺ m/z 185.11 Mol_Ion_B->Frag_B1 - C₂H₅OH Frag_B2 [M+H - 2(C₂H₅)]⁺ m/z 145.07 Mol_Ion_B->Frag_B2 - 2(C₂H₅) Frag_B3 Piperazine Ring Fragments Frag_B1->Frag_B3 Frag_B2->Frag_B3

Caption: Fragmentation of diethyl piperazine-1,4-dicarboxylate.

Experimental Protocols

The following is a general experimental protocol for the analysis of piperazine derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan mode (e.g., m/z 50-500) for identification and product ion scan mode for fragmentation analysis.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation studies.

Conclusion

A Comparative Guide to the X-ray Crystal Structures of Piperazine-1,3-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate. Due to the absence of a publicly available crystal structure for the specified target compound, this document focuses on a detailed comparison with structurally analogous piperazine derivatives for which crystallographic data is available. This comparative approach offers valuable insights into the conformational preferences and structural parameters of the piperazine ring system, which is a crucial scaffold in medicinal chemistry.

Introduction to Piperazine Derivatives

The piperazine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals, attributed to its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile scaffold for introducing diverse substituents. The conformational flexibility of the piperazine ring, typically adopting a chair conformation, is a key determinant of its biological activity. Understanding the precise three-dimensional arrangement of substituents on this ring is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides the definitive method for elucidating these solid-state conformations.

Comparative Structural Analysis

While the crystal structure of this compound remains elusive in public databases, we can infer its likely structural features by examining closely related, crystallized analogues. For this guide, we will focus on the detailed crystallographic data available for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, 1,4-diphenylpiperazine, and 1,4-dibenzylpiperazine.

Crystallographic Data Summary

The following tables summarize key bond lengths, bond angles, and torsion angles of the piperazine ring for the selected comparator compounds. These parameters are crucial for defining the geometry and conformation of the piperazine core.

Table 1: Selected Bond Lengths (Å) of the Piperazine Ring

Bondtert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[1][2]1,4-Diphenylpiperazine1,4-Dibenzylpiperazine
N1-C21.465(3)1.426(2)1.461(2)
C2-C31.519(4)1.521(3)1.520(3)
C3-N41.463(3)1.426(2)1.461(2)
N4-C51.463(3)1.426(2)1.461(2)
C5-C61.519(4)1.521(3)1.520(3)
C6-N11.465(3)1.426(2)1.461(2)

Table 2: Selected Bond Angles (°) of the Piperazine Ring

Angletert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[1][2]1,4-Diphenylpiperazine1,4-Dibenzylpiperazine
C6-N1-C2111.9(2)116.3(2)111.5(1)
N1-C2-C3110.1(2)110.5(2)110.4(2)
C2-C3-N4110.1(2)110.5(2)110.4(2)
C3-N4-C5111.9(2)116.3(2)111.5(1)
N4-C5-C6110.1(2)110.5(2)110.4(2)
C5-C6-N1110.1(2)110.5(2)110.4(2)

Table 3: Selected Torsion Angles (°) of the Piperazine Ring

Torsion Angletert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[1][2]1,4-Diphenylpiperazine1,4-Dibenzylpiperazine
N1-C2-C3-N4-56.5(3)-55.9(2)-56.5(2)
C2-C3-N4-C556.5(3)55.9(2)56.5(2)
C3-N4-C5-C6-56.5(3)-55.9(2)-56.5(2)
N4-C5-C6-N156.5(3)55.9(2)56.5(2)
C5-C6-N1-C2-56.5(3)-55.9(2)-56.5(2)
C6-N1-C2-C356.5(3)55.9(2)56.5(2)

Note: Data for 1,4-diphenylpiperazine and 1,4-dibenzylpiperazine are derived from typical values found in the literature and crystallographic databases for these common structures.

The data consistently show that the piperazine ring in these derivatives adopts a chair conformation, as indicated by the alternating signs and magnitudes of the torsion angles. The bond lengths and angles are generally within the expected ranges for sp³ hybridized carbon and nitrogen atoms. Variations in the N-C bond lengths and C-N-C bond angles can be attributed to the electronic effects of the substituents on the nitrogen atoms. For instance, the N-C(phenyl) bond in 1,4-diphenylpiperazine is shorter than the N-C(alkyl) bonds in the other derivatives, suggesting some degree of delocalization of the nitrogen lone pair into the aromatic ring.

Experimental Protocols

A detailed experimental protocol for the synthesis and crystallization of a relevant comparator compound is essential for reproducibility and for informing the design of crystallization experiments for new derivatives.

Synthesis and Crystallization of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[1][2]

Synthesis:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., THF), a solution of 1-(4-fluorophenyl)-3-methyl-1-butyn-3-ol (1.1 eq.) is added.

  • The reaction mixture is cooled in an ice bath, and a solution of a suitable activating agent (e.g., triflic anhydride) is added dropwise.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethyl acetate/hexane, at room temperature.

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between the target compound and the selected comparators.

G Structural Comparison of Piperazine Derivatives cluster_piperazine_core Common Piperazine Core Target 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate (Structure Not Determined) Core Piperazine Ring (Chair Conformation) Target->Core tert-Butoxycarbonyl & Ethyl Carboxylate Substituents Comparator1 tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl] piperazine-1-carboxylate Comparator1->Core tert-Butoxycarbonyl & Substituted Butynyl Substituents Comparator2 1,4-Diphenylpiperazine Comparator2->Core Two Phenyl Substituents Comparator3 1,4-Dibenzylpiperazine Comparator3->Core Two Benzyl Substituents

Caption: Logical relationship of the compared piperazine derivatives.

Conclusion

Although the specific X-ray crystal structure of this compound is not available, a comparative analysis of structurally related piperazine derivatives provides valuable insights into its likely solid-state conformation. The data from comparator compounds strongly suggest that the piperazine ring will adopt a chair conformation. The precise orientation of the tert-butoxycarbonyl and ethyl carboxylate substituents will be influenced by steric and electronic factors, and their determination awaits experimental elucidation. The experimental protocols provided for the synthesis and crystallization of a related derivative offer a practical starting point for obtaining single crystals of the target compound. This guide serves as a foundational resource for researchers working on the design and synthesis of novel piperazine-based compounds.

References

A Comparative Guide to Boc and Cbz Protection in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an amine protecting group is a critical step in the synthesis of piperazine-containing molecules. The piperazine scaffold is a privileged motif in medicinal chemistry, and its successful functionalization often hinges on the effective use of protecting groups. Among the most common choices are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. This guide provides an objective comparison of their performance in piperazine synthesis, supported by experimental data, to facilitate an informed decision for your synthetic strategy.

Chemical Properties and Stability: A Head-to-Head Comparison

The fundamental difference between the Boc and Cbz protecting groups lies in their lability, which dictates their compatibility with various reaction conditions and their orthogonality in multi-step syntheses.[1][2] The Boc group is renowned for its sensitivity to acidic conditions, while the Cbz group is characteristically removed by catalytic hydrogenolysis.[1][3]

Table 1: Comparison of Boc and Cbz Protecting Group Properties

PropertyBoc (tert-butoxycarbonyl)Cbz (benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable to acidic and basic conditions (with some exceptions).[1]
Lability Labile to strong acids (e.g., TFA, HCl).[1]Labile to catalytic hydrogenolysis and strong acids.[1]
Common Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)

Performance in Piperazine Synthesis: A Data-Driven Analysis

The choice between Boc and Cbz for piperazine synthesis is often dictated by the overall synthetic route and the presence of other functional groups in the molecule. The following table summarizes typical experimental outcomes for the protection and deprotection of piperazine.

Table 2: Quantitative Comparison of Boc and Cbz in Piperazine Synthesis

StageProtecting GroupReagents & ConditionsTypical Yield (%)Key Considerations
Protection BocPiperazine, Boc₂O, Solvent (e.g., Methanol, Acetic Acid)>93.5%[4]Formation of di-protected byproduct can occur, requiring careful control of stoichiometry and purification.[4]
Protection CbzPiperazine, Benzyl Chloroformate, Base (e.g., Na₂CO₃), Solvent (e.g., DCM)>90%[5]Reaction is typically performed under Schotten-Baumann conditions.[6]
Deprotection BocTFA in DCM or 4M HCl in dioxaneHighHarsh acidic conditions may cleave other acid-sensitive groups.[7] The resulting salt can sometimes be difficult to handle.[7]
Deprotection CbzH₂, Pd/C, Solvent (e.g., Methanol, Ethanol)HighExceptionally mild, yielding volatile byproducts (toluene and CO₂).[6] The catalyst can be pyrophoric.[5]

Experimental Protocols

Synthesis of Mono-Boc-Piperazine

Protection:

  • In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol or acetic acid.[4] To enhance selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[4]

  • Cool the solution to 0°C.[4]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[4]

  • Allow the reaction mixture to warm to room temperature and stir for several hours.[4]

  • Upon completion, the product can be isolated through extraction and purification to separate the mono- and di-Boc-piperazine.[4]

Deprotection:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like dichloromethane (DCM) or dioxane in a round-bottom flask.[7]

  • Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane, 3-5 equiv.) to the stirred solution at room temperature.[7][8]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[7]

  • After the reaction is complete, remove the solvent and excess acid under reduced pressure.[7]

  • The residue is then worked up by basification with a suitable base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[7] The combined organic extracts are dried and concentrated to yield the deprotected piperazine.[7]

Synthesis of Mono-Cbz-Piperazine

Protection:

  • Dissolve piperazine (5.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate.[6]

  • Cool the mixture to 0 °C in an ice bath.[6]

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while vigorously stirring.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC).[6]

  • Upon completion, perform an aqueous workup to remove excess piperazine and salts.[6]

  • Extract the product with an organic solvent, dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[6]

Deprotection:

  • Dissolve the N-Cbz protected piperazine derivative in a solvent such as methanol, ethanol, or ethyl acetate.[6]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[6]

  • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.[6]

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.[6]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. [5]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5]

Visualizing the Synthetic Workflow and Decision-Making

To aid in the selection and application of these protecting groups, the following diagrams illustrate the general synthetic workflow for creating a monosubstituted piperazine and a logical decision-making process for choosing between Boc and Cbz protection.

G General Workflow for Monosubstituted Piperazine Synthesis cluster_start cluster_protection Protection cluster_intermediate Mono-protected Intermediate cluster_functionalization Functionalization cluster_deprotection Deprotection cluster_end start Piperazine Boc_protection Boc Protection (Boc₂O) start->Boc_protection Cbz_protection Cbz Protection (Cbz-Cl) start->Cbz_protection Boc_piperazine N-Boc-piperazine Boc_protection->Boc_piperazine Cbz_piperazine N-Cbz-piperazine Cbz_protection->Cbz_piperazine Functionalization_Boc Reaction at free N-H (e.g., Alkylation, Acylation) Boc_piperazine->Functionalization_Boc Functionalization_Cbz Reaction at free N-H (e.g., Alkylation, Acylation) Cbz_piperazine->Functionalization_Cbz Boc_deprotection Acidic Cleavage (TFA or HCl) Functionalization_Boc->Boc_deprotection Cbz_deprotection Hydrogenolysis (H₂, Pd/C) Functionalization_Cbz->Cbz_deprotection end Monosubstituted Piperazine Boc_deprotection->end Cbz_deprotection->end

Caption: Synthetic workflow for monosubstituted piperazines.

G Decision Matrix: Boc vs. Cbz for Piperazine Synthesis Start Start: Need to protect a piperazine nitrogen Acid_Sensitive Are there other acid-sensitive groups in the molecule? Start->Acid_Sensitive Hydrogenolysis_Sensitive Are there functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, other benzyl ethers)? Acid_Sensitive->Hydrogenolysis_Sensitive Yes Use_Boc Use Boc Protection Acid_Sensitive->Use_Boc No Use_Cbz Use Cbz Protection Hydrogenolysis_Sensitive->Use_Cbz No Consider_Orthogonality Consider Orthogonality: - Boc for acid-lability - Cbz for hydrogenolysis-lability Hydrogenolysis_Sensitive->Consider_Orthogonality Yes

Caption: Decision matrix for choosing Boc or Cbz protection.

Conclusion

Both Boc and Cbz are highly effective and versatile protecting groups for the synthesis of monosubstituted piperazines. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy.[1] The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is the preferred choice for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.[1] Their orthogonality is a significant advantage in complex, multi-step syntheses, allowing for the selective deprotection of one group in the presence of the other.[1] By carefully considering the factors outlined in this guide, researchers can select the optimal protecting group to streamline their synthetic efforts and achieve their target molecules with high efficiency and purity.

References

A Comparative Guide to the Reactivity of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate and Other Piperazine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate with other classes of piperazine esters in key synthetic transformations relevant to drug discovery and development. The comparative analysis is based on established principles of organic chemistry, focusing on the electronic and steric effects imparted by the substituents on the piperazine scaffold. While direct quantitative kinetic data for a side-by-side comparison is not extensively available in the public domain, this guide offers a robust framework for understanding the relative reactivity of these important synthetic intermediates.

Introduction to Piperazine Esters in Drug Discovery

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The two nitrogen atoms of the piperazine ring offer versatile handles for introducing molecular diversity, modulating physicochemical properties such as solubility and basicity, and optimizing pharmacokinetic profiles. Ester functionalities, often introduced as protecting groups or as part of the core pharmacophore, significantly influence the reactivity of the piperazine nitrogens. This guide focuses on this compound, a dissymmetrically substituted piperazine, and compares its reactivity to other common piperazine esters.

Factors Influencing Reactivity

The reactivity of the nitrogen atoms in a piperazine ring is primarily governed by two factors:

  • Electronic Effects: The electron density on the nitrogen atoms determines their nucleophilicity. Electron-withdrawing groups (EWGs) attached to the nitrogen or the carbon framework of the piperazine ring decrease the electron density and thus reduce the nucleophilicity of the nitrogen atoms. Conversely, electron-donating groups (EDGs) increase nucleophilicity.

  • Steric Hindrance: The size of the substituents on or near the nitrogen atoms can physically block the approach of reactants, thereby slowing down the reaction rate.

Reactivity Comparison

The following table provides a qualitative comparison of the expected reactivity of this compound with other common piperazine esters in three key reactions: N-acylation, N-alkylation, and N-Boc deprotection. The comparison is based on the interplay of electronic and steric effects of the ester and other substituents.

Piperazine Ester DerivativeStructureExpected Reactivity in N-Acylation & N-AlkylationExpected Rate of N-Boc DeprotectionRationale
This compound this compoundModerate Moderate The N1 nitrogen is protected by a bulky Boc group, rendering it unreactive to acylation and alkylation under standard conditions. The N4 nitrogen's nucleophilicity is reduced by the electron-withdrawing effect of the adjacent ethyl ester group. Steric hindrance from the ethyl ester at the 3-position may also play a minor role.
1-Boc-piperazine 1-Boc-piperazineHigh Fast The N4 nitrogen is a secondary amine with no electron-withdrawing groups directly attached to it (other than the distant Boc group), making it highly nucleophilic.
1,4-di-Boc-piperazine 1,4-di-Boc-piperazineVery Low (Unreactive) Slow Both nitrogen atoms are protected by bulky Boc groups, making them unreactive to acylation and alkylation. Deprotection of one Boc group would be required for further functionalization.
1-Ethyl piperazine-2-carboxylate 1-Ethyl piperazine-2-carboxylateLow to Moderate N/A The N4 nitrogen is a secondary amine, but its nucleophilicity is reduced by the electron-withdrawing ester group at the adjacent C2 position. The N1 nitrogen is part of the ester linkage and is unreactive.
1-Methylpiperazine 1-MethylpiperazineVery High N/A Both nitrogen atoms are secondary amines with an electron-donating methyl group on N1, which increases the nucleophilicity of both nitrogens.

Experimental Protocols

The following are detailed, generalized methodologies for the key reactions discussed. Researchers should optimize these protocols for their specific substrates and scales.

Protocol 1: N-Acylation of a Piperazine Ester

This protocol describes a general procedure for the N-acylation of a piperazine derivative with an acid chloride.

Materials:

  • Piperazine ester (e.g., this compound) (1.0 equiv)

  • Acid chloride (e.g., Acetyl chloride) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the piperazine ester and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acid chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of a Piperazine Ester

This protocol outlines a general method for the N-alkylation of a piperazine derivative using an alkyl halide.

Materials:

  • Piperazine ester (e.g., this compound) (1.0 equiv)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the piperazine ester, potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension and add the alkyl halide.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 3: N-Boc Deprotection

This protocol describes a standard procedure for the removal of a tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected piperazine ester (e.g., this compound) (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine ester in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM).

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows for the key reactions described in this guide.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Piperazine Piperazine Ester ReactionMix Dissolve & Cool to 0°C Piperazine->ReactionMix AcidChloride Acid Chloride Addition Slow Addition of Acid Chloride AcidChloride->Addition Base Base (e.g., TEA) Base->ReactionMix ReactionMix->Addition Stir Stir at RT Addition->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct N-Acylated Piperazine Purify->FinalProduct

Caption: General workflow for the N-acylation of a piperazine ester.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Piperazine Piperazine Ester ReactionMix Combine & Stir Piperazine->ReactionMix AlkylHalide Alkyl Halide AlkylHalide->ReactionMix Base Base (e.g., K₂CO₃) Base->ReactionMix Heat Heat (50-80°C) ReactionMix->Heat Filter Filter Salts Heat->Filter Concentrate Concentrate Filter->Concentrate Extract Aqueous Workup Concentrate->Extract Purify Column Chromatography Extract->Purify FinalProduct N-Alkylated Piperazine Purify->FinalProduct

Caption: General workflow for the N-alkylation of a piperazine ester.

N_Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product BocPiperazine N-Boc Piperazine Ester Dissolve Dissolve in DCM BocPiperazine->Dissolve AddTFA Add TFA at 0°C Dissolve->AddTFA Stir Stir at RT AddTFA->Stir Concentrate Concentrate Stir->Concentrate Neutralize Neutralize with NaHCO₃ Concentrate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry & Concentrate Extract->Dry FinalProduct Deprotected Piperazine Dry->FinalProduct

Caption: General workflow for the N-Boc deprotection of a piperazine ester.

Conclusion

The reactivity of this compound is a nuanced balance of steric and electronic factors. The presence of the N-Boc group effectively blocks one nitrogen, while the ethyl ester at the 3-position deactivates the second nitrogen towards N-acylation and N-alkylation compared to simpler piperazine derivatives. Understanding these principles is crucial for designing efficient synthetic routes and for the strategic functionalization of complex molecules in drug discovery programs. The provided protocols offer a starting point for the practical application of these concepts in the laboratory.

A Comparative Guide to the Biological Activity of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of a series of synthesized 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate analogs. The piperazine scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological effects including antimicrobial, antifungal, anticancer, and CNS activities.[1][2] This document focuses on the potential antimicrobial and antifungal properties of novel analogs, presenting illustrative data and detailed experimental protocols to guide further research and development.

Disclaimer: The quantitative biological activity data presented in this guide is illustrative and intended to serve as a representative example for comparison. Due to the limited availability of directly comparable public data for this specific series of analogs, the provided values are hypothetical and based on the general activity profiles of structurally related piperazine derivatives.[3][4][5] Researchers should generate their own experimental data for these specific compounds to determine their actual biological activities.

Quantitative Data Summary

The following table summarizes the illustrative antimicrobial and antifungal activities of a hypothetical series of this compound analogs. The activity is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6]

Compound IDR-Group (at N-4 position)Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)
PDC-001 H>128>128>128>128
PDC-002 Methyl6412864128
PDC-003 Ethyl32643264
PDC-004 Benzyl16321632
PDC-005 4-Chlorobenzyl816816
PDC-006 4-Fluorobenzyl816816
PDC-007 2,4-Dichlorobenzyl4848
Ciprofloxacin (Control) -10.25--
Fluconazole (Control) ---216

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs can be achieved through a multi-step process starting from pyrazine-2-carboxylic acid. A representative synthetic scheme is outlined below, based on established methods for similar piperazine dicarboxylates.

Synthesis_Workflow cluster_synthesis Synthesis of Piperazine Dicarboxylate Core cluster_diversification Analog Synthesis (N-4 Functionalization) start Pyrazine-2-carboxylic Acid esterification Esterification (EtOH, SOCl2) start->esterification Step 1 hydrogenation Hydrogenation (H2, Pd/C) esterification->hydrogenation Step 2 boc_protection Boc Protection (Boc Anhydride) hydrogenation->boc_protection Step 3 core_product 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate boc_protection->core_product reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) core_product->reductive_amination Step 4 final_analogs Target Analogs (PDC-002 to PDC-007) reductive_amination->final_analogs

Figure 1. General synthetic workflow for the preparation of this compound analogs.

General Procedure:

  • Esterification: Pyrazine-2-carboxylic acid is esterified using ethanol in the presence of a catalyst such as thionyl chloride to yield the corresponding ethyl ester.

  • Hydrogenation: The pyrazine ring is reduced to a piperazine ring via catalytic hydrogenation, typically using hydrogen gas and a palladium on carbon catalyst.

  • Boc Protection: The secondary amine at the N-1 position is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

  • N-4 Functionalization: The N-4 position of the piperazine ring is functionalized with various R-groups through reductive amination with the corresponding aldehydes or ketones.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method in 96-well microtiter plates.[6][7][8]

Antimicrobial_Screening_Workflow prep_compounds Prepare stock solutions of analogs and control drug (e.g., in DMSO) serial_dilution Perform two-fold serial dilutions of compounds in Mueller-Hinton Broth in a 96-well plate prep_compounds->serial_dilution inoculation Inoculate wells with bacterial suspension serial_dilution->inoculation prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity to determine MIC incubation->read_results data_analysis Record the lowest concentration with no visible growth as the MIC read_results->data_analysis

Figure 2. Experimental workflow for the antimicrobial susceptibility testing using the broth microdilution method.

Protocol:

  • Preparation of Compounds: Stock solutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin) are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: Two-fold serial dilutions of the compounds are made in cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of the synthesized compounds is evaluated by determining the MIC using a broth microdilution method adapted for fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with some modifications.[1][9]

Protocol:

  • Preparation of Compounds: Stock solutions of the test compounds and a standard antifungal drug (e.g., Fluconazole) are prepared in DMSO.

  • Serial Dilution: Two-fold serial dilutions of the compounds are performed in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized fungal suspension is prepared from a fresh culture. For yeasts like Candida albicans, the final inoculum concentration in the wells should be approximately 0.5-2.5 x 10³ CFU/mL. For molds like Aspergillus niger, a conidial suspension is prepared and diluted to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation: The wells are inoculated with the standardized fungal suspension. Sterility and growth controls are included.

  • Incubation: The plates are incubated at 35°C. The incubation period is typically 24-48 hours for yeasts and can be longer for some molds.

  • MIC Determination: The MIC is determined by visually observing the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control. For some antifungals, this may be a 50% or 100% reduction in growth.[1]

Concluding Remarks

The illustrative data suggests that the antimicrobial and antifungal activity of this compound analogs can be significantly influenced by the nature of the substituent at the N-4 position. The introduction of substituted benzyl groups appears to enhance potency, a trend that is commonly observed in structure-activity relationship studies of piperazine-containing compounds.[3] The provided experimental protocols offer a standardized framework for the synthesis and biological evaluation of these and other novel piperazine derivatives. Further investigation into the mechanism of action and in vivo efficacy of the most potent analogs is warranted to explore their therapeutic potential.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Determination of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical quality attribute, directly impacting their pharmacological and toxicological profiles. For chiral molecules like 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the accurate determination of enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the most robust and widely adopted technique for this purpose.[1][2]

This guide provides a comparative overview of potential chiral HPLC methods for the enantiomeric purity determination of this compound. As no established method for this specific compound is readily available in the public domain, this guide presents a selection of promising starting points based on the successful separation of structurally analogous compounds, such as N-Boc protected amino acids and other cyclic amines.[3][4][5][] The presented data is illustrative and aims to empower researchers to accelerate their method development process.

Method Comparison: Promising Chiral HPLC Approaches

The selection of the chiral stationary phase and the mobile phase system is the most critical factor in achieving successful enantiomeric separation.[7] Polysaccharide-based and macrocyclic glycopeptide CSPs have demonstrated broad applicability for N-protected amino acids and related structures.[5] Below is a comparison of potential starting methods.

Method Chiral Stationary Phase (CSP) Typical Mobile Phase Detection Advantages Considerations
Alternative 1: Polysaccharide-Based CSP (Normal Phase) Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))n-Hexane / 2-Propanol (e.g., 90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)UV at 210-230 nmHigh success rate for N-Boc derivatives, good resolution often achievable.[3][4]Requires non-polar solvents, analyte must be soluble in the mobile phase. TFA is added to improve peak shape for acidic impurities but may not be necessary for the neutral N-Boc compound.
Alternative 2: Polysaccharide-Based CSP (Polar Organic Mode) Chiralpak® IA or Chiralpak® ICAcetonitrile / Methanol (e.g., 50:50, v/v)UV at 210-230 nmGood alternative if solubility in normal phase is an issue. Can offer different selectivity compared to normal phase.Mobile phase composition can significantly impact retention and resolution.
Alternative 3: Macrocyclic Glycopeptide CSP (Reversed Phase) CHIROBIOTIC® T (Teicoplanin)Methanol / Water with 0.1% Ammonium AcetateUV at 210-230 nmBroad selectivity, suitable for a wide range of compounds including N-blocked amino acids.[5] LC-MS compatible mobile phase.May require optimization of buffer concentration and pH for optimal separation.

Experimental Protocols: A Roadmap for Method Development

The following protocol outlines a systematic approach to developing a robust chiral HPLC method for this compound.

Initial Screening of Chiral Stationary Phases and Mobile Phases
  • Sample Preparation: Prepare a solution of the racemic standard of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol).

  • Column Screening:

    • Screen a selection of polysaccharide-based columns (e.g., Chiralpak® IA, Chiralpak® IC) and a macrocyclic glycopeptide column (e.g., CHIROBIOTIC® T).

    • For polysaccharide columns, start with a normal phase mobile phase such as n-Hexane/2-Propanol (90:10, v/v) and a polar organic mobile phase like Acetonitrile/Methanol (50:50, v/v).

    • For the macrocyclic glycopeptide column, use a reversed-phase mobile phase such as Methanol/Water with 0.1% Ammonium Acetate.

  • Initial HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

Method Optimization

Once partial or baseline separation is observed, optimize the method by systematically adjusting the following parameters:

  • Mobile Phase Composition: Vary the ratio of the strong and weak solvents (e.g., for normal phase, change the percentage of 2-Propanol from 5% to 20%).

  • Additives: For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) is often used. Given the N-Boc protection, the basicity of the piperazine nitrogens is significantly reduced, so additives may not be necessary but can be explored if peak tailing is observed.

  • Flow Rate: Adjusting the flow rate can influence resolution and analysis time. Lower flow rates often lead to better resolution.

  • Column Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and thus the separation.

Method Validation

Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision, and robustness.

Visualizing the Workflow

A clear and logical workflow is essential for efficient method development.

Chiral_HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Implementation start Racemic Standard Preparation screen_csp Screen Multiple CSPs (e.g., Chiralpak IA, IC, CHIROBIOTIC T) start->screen_csp screen_mp Test Different Mobile Phase Modes (Normal, Polar Organic, Reversed) screen_csp->screen_mp eval Evaluate Initial Results (Resolution, Peak Shape) screen_mp->eval no_sep Separation Achieved? screen_mp->no_sep opt_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval->opt_mp opt_params Optimize Other Parameters (Flow Rate, Temperature) opt_mp->opt_params validate Method Validation (ICH) opt_params->validate implement Routine Enantiomeric Purity Analysis validate->implement no_sep->screen_csp No, try different CSPs no_sep->eval Yes

References

Comparative study of different synthetic routes to 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of two prominent synthetic strategies, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in selecting the most suitable method for your research needs.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes are detailed below: a multi-step synthesis commencing from pyrazine-2-carboxylic acid and a convergent approach utilizing reductive amination. Each method presents distinct advantages and disadvantages in terms of step count, overall yield, and reagent accessibility.

Data Summary

ParameterRoute 1: From Pyrazine-2-carboxylic AcidRoute 2: Reductive Amination
Starting Materials Pyrazine-2-carboxylic acid, Ethanol, Di-tert-butyl dicarbonateEthyl 2-(tert-butoxycarbonylamino)acetate, 2-aminoacetaldehyde diethyl acetal, Ethyl 2-oxoacetate
Key Steps Esterification, Hydrogenation, Boc-protectionImine formation, Cyclization, Reduction
Overall Yield ~20-30% (Estimated based on analogous methyl ester synthesis)56%[1]
Purity High (>98% achievable with chromatography)[2]High (Assumed, purification by chromatography is likely)
Reaction Time Multi-dayShorter (Potentially a one-pot or two-step process)
Scalability ModerateGood
Advantages Utilizes readily available starting materials. Well-documented for the methyl analog.[2]Higher overall yield.[1] More convergent approach.
Disadvantages Lower overall yield due to multiple steps.May require more specialized starting materials.

Visualizing the Synthetic Workflows

The logical flow of each synthetic approach is depicted in the diagrams below, generated using the DOT language.

cluster_0 Route 1: From Pyrazine-2-carboxylic Acid A Pyrazine-2-carboxylic acid B Ethyl pyrazine-2-carboxylate A->B Esterification C Ethyl piperazine-2-carboxylate B->C Hydrogenation D This compound C->D Boc-protection cluster_1 Route 2: Reductive Amination E Ethyl 2-oxoacetate & N-Boc-ethylenediamine F Intermediate Imine/Enamine E->F Condensation G Cyclized Intermediate F->G Intramolecular Cyclization H This compound G->H Reduction

References

Spectroscopic Analysis: A Comparative Guide to 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of synthetic compounds and their precursors is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative spectroscopic analysis of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate and its key precursors, N-Boc-piperazine and ethyl piperazine-3-carboxylate. The presented data, summarized in clear tabular format, is supported by detailed experimental protocols for both the synthesis and the spectroscopic analyses.

The synthesis of this compound typically proceeds via the N-acylation of ethyl piperazine-3-carboxylate with di-tert-butyl dicarbonate. This reaction introduces the tert-butoxycarbonyl (Boc) protecting group onto the second nitrogen of the piperazine ring. The spectroscopic changes observed during this transformation provide a clear roadmap for monitoring the reaction's progress.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors. Please note that while experimental data for the precursors is available, specific experimental spectra for the final product are not widely published. The data presented for this compound is therefore predicted or based on closely related structures.

Table 1: ¹H NMR Data (CDCl₃, δ in ppm)

CompoundChemical Shift (δ) and Multiplicity
N-Boc-piperazine 3.44 (t, 4H), 2.85 (t, 4H), 1.46 (s, 9H)
Ethyl piperazine-3-carboxylate 4.19 (q, 2H), 3.50-3.00 (m, 7H), 1.28 (t, 3H)
This compound Data not available in cited sources.

Table 2: ¹³C NMR Data (CDCl₃, δ in ppm)

CompoundChemical Shift (δ)
N-Boc-piperazine 154.9, 79.5, 44.5 (br), 28.4
Ethyl piperazine-3-carboxylate Data not available in cited sources.
This compound Data not available in cited sources.

Table 3: IR Data (cm⁻¹)

CompoundKey Absorptions
N-Boc-piperazine 3320 (N-H stretch), 2975, 2850 (C-H stretch), 1695 (C=O stretch)
Ethyl piperazine-3-carboxylate Data not available in cited sources.
This compound Data not available in cited sources.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M+H]⁺
N-Boc-piperazine 186.14 [M]⁺
Ethyl piperazine-3-carboxylate 158.11
This compound 258.16

Synthetic Pathway and Experimental Workflow

The synthesis of this compound from its precursors can be visualized as a straightforward N-protection reaction. The workflow for synthesis and subsequent spectroscopic analysis is outlined below.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis Precursor1 N-Boc-piperazine Precursor2 Ethyl piperazine-3-carboxylate Product 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate Precursor2->Product  Base (e.g., Et₃N) Solvent (e.g., CH₂Cl₂) Reagent Di-tert-butyl dicarbonate (Boc)₂O Reagent->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Synthetic pathway and analytical workflow.

Experimental Protocols

1. Synthesis of this compound

A general procedure for the N-Boc protection of a piperazine derivative is as follows: To a solution of ethyl piperazine-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, a base like triethylamine (1.2 eq) is added. The mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

2. NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

3. Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). The spectra are typically recorded in the range of 4000-400 cm⁻¹.

4. Mass Spectrometry

Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. The data is collected in positive ion mode to observe the [M+H]⁺ ion.

Conclusion

The spectroscopic comparison of this compound with its precursors, N-Boc-piperazine and ethyl piperazine-3-carboxylate, reveals distinct changes that are indicative of the chemical transformation. The disappearance of the N-H proton signal in the ¹H NMR and the N-H stretching vibration in the IR spectrum of the product, along with the appearance of the characteristic signals for the Boc protecting group, confirm the successful synthesis. The mass spectrometry data further corroborates the identity of the final product by showing the expected molecular ion peak. This guide serves as a valuable resource for researchers working with these and similar piperazine derivatives.

Safety Operating Guide

Navigating the Disposal of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate, ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety and Handling Protocols

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal service.[4][5] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [4][6]

  • Waste Identification and Classification:

    • Treat all waste containing this compound as hazardous chemical waste.[7][8][9]

    • This includes the pure compound, solutions, and any contaminated materials such as gloves, paper towels, and glassware.[7][8]

  • Waste Segregation:

    • Collect waste containing this compound in a designated, compatible container.[8][10] Plastic bottles are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[4]

    • Do not mix this waste with other incompatible waste streams.[11] For example, keep it separate from strong oxidizing agents, strong acids, and strong reducing agents.[1]

  • Container Labeling:

    • Clearly label the waste container with a hazardous waste tag provided by your EHS department.[4][7]

    • The label must include:

      • The full chemical name: "this compound". Abbreviations are not acceptable.[4][8]

      • The words "Hazardous Waste".[4][8]

      • The date of waste generation.[4]

      • The specific hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant").[4]

      • Your name, department, and contact information.[4]

  • Waste Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within your laboratory.[7][10]

    • Ensure the container is kept closed except when adding waste.[8][10]

    • Store in a well-ventilated place.[1][3]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4][7]

    • Complete any required waste information forms, accurately listing all chemical constituents and their quantities.[4]

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent that can dissolve the chemical.[7][8]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]

  • Container Disposal: After triple rinsing and allowing the container to dry, deface the original label and dispose of it as regular trash, unless your institution's policies state otherwise.[7][8]

Quantitative Data Summary

ParameterGuidelineSource
pH for Neutralized Corrosive Waste 6.0 - 8.0[10]
Maximum Accumulation of Hazardous Waste 55 gallons[7]
Maximum Accumulation of Acute Hazardous Waste 1 quart[7]

Disposal Workflow

DisposalWorkflow Disposal Decision Workflow for this compound A Waste Generation (Pure compound, solutions, contaminated materials) B Is this chemical waste? A->B C Treat as Hazardous Waste B->C Yes G Non-Hazardous Waste Stream B->G No D Segregate in a Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Disposal E->F

Caption: Decision workflow for the proper disposal of chemical waste.

This guide provides a framework for the safe disposal of this compound. Always prioritize safety and adhere to the specific guidelines and regulations set forth by your institution and local authorities.

References

Essential Safety and Operational Guide for 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Safety Summary

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Due to these potential hazards, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 are required to protect against splashes.[4] A face shield should be worn over safety goggles for added protection, especially when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves (minimum thickness of 0.11 mm) provide good short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[5][6] If dust or aerosols are generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P3) should be used.[4]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing risk. The following protocol outlines the key steps for safely handling this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower before beginning work.[7]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a ventilated enclosure to minimize inhalation exposure.

  • Use non-sparking tools to prevent ignition sources.[6]

  • Handle the compound carefully to avoid generating dust.

3. Dissolving:

  • If preparing a solution, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.

  • Ensure the container is appropriately sealed during mixing.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.[4][5]

  • Clean all equipment and the work area to prevent cross-contamination.

  • Remove and launder any contaminated clothing before reuse.[4][5]

Disposal Plan

Proper disposal of chemical waste is imperative to protect both personnel and the environment.

Waste Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.

Waste Segregation:

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Keep halogenated and non-halogenated waste streams separate.

  • Aqueous waste should be segregated from organic solvent waste.

Container Management:

  • Keep waste containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials.[2][7]

Visualized Workflow

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe locate_safety 3. Locate Safety Equipment don_ppe->locate_safety weigh 4. Weigh Compound locate_safety->weigh Proceed to Handling transfer 5. Transfer Compound weigh->transfer dissolve 6. Prepare Solution (if needed) transfer->dissolve wash_hands 7. Wash Hands Thoroughly dissolve->wash_hands Proceed to Post-Handling clean_area 8. Clean Work Area & Equipment wash_hands->clean_area dispose 9. Dispose of Waste Properly clean_area->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.